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  • Product: 4-Amino-6-chloronicotinonitrile
  • CAS: 1805625-42-6

Core Science & Biosynthesis

Foundational

The Strategic Utility of 4-Amino-6-chloronicotinonitrile in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on the availability of highly functionalized, predictable building blocks. 4-Amino-6-chloronicotinonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on the availability of highly functionalized, predictable building blocks. 4-Amino-6-chloronicotinonitrile (CAS: 1805625-42-6) has emerged as a critical intermediate in the synthesis of complex fused heterocycles and kinase inhibitors[1]. As a Senior Application Scientist, I have observed that the true value of this compound lies in its precisely engineered electronic distribution. The orthogonal reactivity of its three functional groups—a highly electrophilic C6-chloro position, a nucleophilic C4-amino group, and a C3-nitrile handle—enables chemoselective derivatization without the need for exhaustive protecting-group strategies.

This whitepaper provides an in-depth analysis of its structural architecture, outlines field-proven, self-validating protocols for its manipulation, and explores its applications in the development of next-generation therapeutics[2].

Structural Architecture and Physicochemical Profiling

Understanding the physicochemical baseline of a building block is the first step in designing robust synthetic routes. The properties of 4-amino-6-chloronicotinonitrile are summarized below[3].

PropertyValue
Chemical Name 4-Amino-6-chloronicotinonitrile
CAS Registry Number 1805625-42-6
Molecular Formula C 6​ H 4​ ClN 3​
Molecular Weight 153.57 g/mol
SMILES String N#CC1=CN=C(Cl)C=C1N
Optimal Storage 2-8°C, inert atmosphere, dark place
Mechanistic Causality Behind Storage and Handling

The recommended storage conditions (2-8°C, inert atmosphere, protected from light) are not arbitrary[3]. The electron-deficient nature of the pyridine ring, combined with the primary amine, makes the molecule susceptible to slow photolytic degradation and oxidative dimerization over time. Furthermore, the inert atmosphere prevents ambient moisture from inducing trace hydrolysis of the highly activated C3-nitrile group into an unwanted primary amide.

Analytical Validation: A Self-Validating Protocol

Before deploying 4-amino-6-chloronicotinonitrile in multi-step synthesis, its structural integrity must be verified. The following protocol is designed as a self-validating system —meaning the procedure inherently flags false positives or degraded material.

Step-by-Step 1 H NMR & LC-MS Quality Control
  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d 6​ .

    • Causality: Anhydrous solvent is critical. Trace water will lead to rapid deuterium exchange with the primary amine, masking its signal and invalidating the integration data.

  • Internal Standard Spiking (LC-MS): Inject the sample alongside a known concentration of 4-chloroaniline as an internal standard.

    • Self-Validation: The internal standard verifies that the column is properly equilibrated and that the mass spectrometer's ionization efficiency is stable. If the standard's response factor deviates by >5%, the system mandates a recalibration before the sample data is accepted.

  • NMR Spectral Analysis:

    • The spectrum must exhibit two distinct aromatic singlets corresponding to the H-2 and H-5 protons of the pyridine ring. Because these protons are para to each other and separated by quaternary carbons/heteroatoms, they exhibit negligible scalar coupling.

    • A broad singlet must appear, integrating to exactly 2.0 protons, confirming the intact -NH 2​ group.

    • Decision Gate: If the amine integration falls below 1.8H relative to the aromatic protons, it indicates partial degradation or moisture contamination, triggering a mandatory recrystallization step before use.

Experimental Methodology: Chemoselective SNAr Workflow

The most common initial functionalization of this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of the C6-chloro group. The electron-withdrawing effect of the pyridine nitrogen significantly lowers the LUMO of the ring, activating the C6 position for attack by incoming nucleophiles (e.g., aliphatic or aromatic amines).

G Start 4-Amino-6-chloronicotinonitrile (1.0 eq) Reagents Add Nucleophile (1.2 eq) + DIPEA (2.0 eq) in DMF Start->Reagents Reaction Stir at 80°C (Inert Atmosphere) Reagents->Reaction IPC LC-MS In-Process Control (Self-Validating Step) Reaction->IPC t = 1h, 2h Decision Conversion > 95%? IPC->Decision Quench Precipitation in Ice-Water & Filtration Decision->Quench Yes AddMore Add 0.5 eq Nucleophile Decision->AddMore No AddMore->Reaction

Fig 1: Self-validating SNAr experimental workflow for C6-functionalization.

Protocol: C6-Amination
  • Reaction Setup: Charge a dried, argon-flushed flask with 4-amino-6-chloronicotinonitrile (1.0 eq) and dissolve in anhydrous DMF (0.2 M).

    • Causality: DMF is selected because its high dielectric constant stabilizes the polar Meisenheimer transition state inherent to SNAr reactions.

  • Reagent Addition: Add the desired nucleophilic amine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA is chosen over stronger bases (like NaH) to prevent premature deprotonation of the C4-amino group, which would lead to undesired dimerization. It acts solely as an acid scavenger for the generated HCl.

  • In-Process Control (IPC): Heat to 80°C. At t=1h and t=2h, sample 10 µL of the mixture, quench in 990 µL of MeCN/H 2​ O, and analyze via LC-MS.

    • Self-Validation: The workflow dictates that the reaction is only quenched when the m/z 154 [M+H] + peak of the starting material falls below 5% relative area. If it stalls, the system dictates the addition of 0.5 eq of the nucleophile.

  • Isolation: Upon completion, cool the mixture and add it dropwise to vigorously stirred ice-water.

    • Causality: The highly polar DMF and DIPEA-HCl salts partition entirely into the aqueous phase, while the less polar organic product precipitates. This thermodynamic driving force yields high-purity material (>95%) without the need for silica gel chromatography.

Applications in Targeted Therapeutics

The strategic placement of the nitrile and amino groups allows 4-amino-6-chloronicotinonitrile to act as a precursor for highly complex fused ring systems.

Kinase Inhibitor Development: This scaffold is extensively utilized in the synthesis of pyrazolo[4,3-d]pyrimidines and related heterocycles, which are potent inhibitors of critical kinases such as SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase)[1]. By modulating these pathways, derivatives of this compound find direct applications in the treatment of autoimmune diseases, inflammatory disorders, and neurodegenerative conditions like Parkinson's disease[1].

Naphthyridine Derivatives: Furthermore, the proximity of the C3-nitrile and C4-amino groups makes it an ideal starting material for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives[2]. These fused systems are heavily investigated for their broad spectrum of medicinal properties, including anti-cancer and antimicrobial activities[2].

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Exploratory

Introduction: The Significance of 4-amino-6-chloronicotinonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 4-amino-6-chloronicotinonitrile This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-amino-6-chloronicotinonitrile

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation and characterization of 4-amino-6-chloronicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven protocols to ensure robust and reliable analytical outcomes.

4-amino-6-chloronicotinonitrile, with the molecular formula C₆H₄ClN₃, is a substituted pyridine derivative.[1] Such heterocyclic nitrile compounds are pivotal scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents. The precise arrangement of the amino, chloro, and nitrile functional groups on the pyridine ring dictates its reactivity, and electronic and steric properties, which in turn influence its biological activity. Therefore, unambiguous spectroscopic characterization is a critical first step in its application for research and development.

This guide will detail the application of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Visible (UV-Vis) spectroscopy for the comprehensive analysis of this molecule.

Molecular Structure and Spectroscopic Workflow

A logical workflow is essential for the efficient and thorough characterization of a novel or synthesized compound. The following diagram outlines the proposed spectroscopic analysis pipeline for 4-amino-6-chloronicotinonitrile.

G cluster_0 Molecular Structure cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Final Elucidation mol_structure 4-amino-6-chloronicotinonitrile (C₆H₄ClN₃) FTIR FT-IR Spectroscopy (Functional Groups) mol_structure->FTIR Vibrational Modes NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) mol_structure->NMR Nuclear Spins UV_Vis UV-Vis Spectroscopy (Electronic Transitions) mol_structure->UV_Vis Electronic Structure interpretation Combined Spectral Analysis FTIR->interpretation NMR->interpretation UV_Vis->interpretation elucidation Structural Confirmation interpretation->elucidation Corroboration

Caption: Workflow for the spectroscopic characterization of 4-amino-6-chloronicotinonitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: FT-IR spectroscopy is the initial and most rapid method to confirm the presence of key functional groups. For 4-amino-6-chloronicotinonitrile, we expect to identify vibrations corresponding to the amino (N-H), nitrile (C≡N), and chloro-substituted aromatic (C-Cl, C=C, C-N) moieties. The choice of sampling technique is critical; for a solid sample, preparing a KBr pellet or a thin solid film is standard. The KBr pellet method is often preferred as it minimizes scattering and provides a uniform sample concentration.[2]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of 4-amino-6-chloronicotinonitrile with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or semi-transparent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[3] Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Anticipated FT-IR Spectral Data and Interpretation

The following table summarizes the expected vibrational frequencies for 4-amino-6-chloronicotinonitrile based on characteristic group frequencies for similar aromatic amines and nitriles.[4][5]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Notes
N-H Stretching (Amino)3450 - 3300Medium-StrongPrimary amines typically show two bands (asymmetric and symmetric stretching).[5]
C-H Stretching (Aromatic)3100 - 3000Medium-WeakCharacteristic of C-H bonds on the pyridine ring.
C≡N Stretching (Nitrile)2240 - 2210Strong, SharpA highly characteristic and easily identifiable peak for the nitrile group.
C=C & C=N Stretching (Ring)1650 - 1450Medium-StrongMultiple bands are expected due to the aromatic nature of the pyridine ring.
N-H Bending (Amino)1640 - 1590MediumIn-plane bending vibration of the amino group.
C-Cl Stretching800 - 600StrongThe position can be influenced by the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For 4-amino-6-chloronicotinonitrile, we will use a deuterated solvent that can effectively dissolve the compound without introducing interfering signals; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this polar, aromatic compound.[6] An internal standard, such as tetramethylsilane (TMS), is added for accurate chemical shift referencing.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of 4-amino-6-chloronicotinonitrile for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[7]

  • Filtration (Trustworthiness): To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This self-validating step removes any particulate matter.

  • Internal Standard: Add a small amount of TMS to the NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A longer acquisition time is necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typical.[8]

Anticipated ¹H NMR Data
Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H₅~6.5 - 7.0Singlet1HThe proton at position 5 is a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile groups.
H₂~8.0 - 8.5Singlet1HThe proton at position 2 is expected to be downfield due to the deshielding effect of the adjacent ring nitrogen and the nitrile group.
NH₂~5.0 - 6.0Broad Singlet2HThe amino protons often appear as a broad signal and their chemical shift can be concentration and temperature-dependent.
Anticipated ¹³C NMR Data

Predicting precise ¹³C chemical shifts requires computational methods or comparison with very close analogs.[9] The following are estimations based on the electronic environment of each carbon.

Carbon Expected Chemical Shift (δ, ppm) Rationale
C₂~150 - 155Influenced by the ring nitrogen and adjacent to the electron-withdrawing nitrile group.
C₃~90 - 100Shielded by the amino group, but adjacent to the nitrile group.
C₄~155 - 160Attached to the electronegative amino group and adjacent to the ring nitrogen.
C₅~110 - 120Aromatic CH carbon.
C₆~145 - 150Attached to the electronegative chlorine atom.
CN~115 - 120Characteristic chemical shift for a nitrile carbon.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[10] For 4-amino-6-chloronicotinonitrile, the substituted pyridine ring constitutes a chromophore that will exhibit characteristic π → π* transitions. The choice of solvent is important; a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm for this type of compound), such as ethanol or acetonitrile, should be used.[11]

Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare a stock solution of 4-amino-6-chloronicotinonitrile of a known concentration (e.g., 1 mg in 100 mL) in a UV-grade solvent like ethanol. From this, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the reference) and another with the sample solution.

  • Baseline Correction: Perform a baseline correction with the solvent-filled cuvettes in both beams.

  • Spectrum Acquisition: Place the sample cuvette in the sample beam and acquire the absorbance spectrum over a range of approximately 200-400 nm.[12]

Anticipated UV-Vis Spectral Data

Aromatic compounds like substituted pyridines typically show multiple absorption bands.[10]

Transition Type Expected λmax (nm) Rationale
π → π~220 - 260High-energy transition associated with the pyridine ring system.
π → π~280 - 320Lower-energy transition, often shifted to longer wavelengths (bathochromic shift) due to the presence of the amino group (an auxochrome) which extends the conjugation.

Conclusion

The combination of FT-IR, NMR (¹H and ¹³C), and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of 4-amino-6-chloronicotinonitrile. FT-IR confirms the presence of the key functional groups, NMR provides the definitive connectivity map of the molecule, and UV-Vis spectroscopy offers insight into its electronic properties. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can achieve a high degree of confidence in the identity and purity of this important chemical intermediate. The application of computational methods, such as Density Functional Theory (DFT), can further complement experimental data by providing theoretical predictions of spectral properties.[13][14]

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Columbia University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (2020). Quantum computational, spectroscopic investigations on ampyra (4-aminopyridine) by DFT/TD-DFT with different solvents and molecular docking studies. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2025). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • University of Southampton. (2023). Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. Retrieved from [Link]

  • Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • Taylor & Francis Online. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • Academia.edu. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Cal Poly Digital Commons. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. Retrieved from [Link]

  • Chemistry Steps. (2020). NMR spectroscopy – An Easy Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]

  • ResearchGate. (2017). Crystal structure, DFT, docking studies of substituted pyridines. Retrieved from [Link]

  • Appchem. (n.d.). 4-AMINO-6-CHLORONICOTINONITRILE. Retrieved from [Link]

  • PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 .... Retrieved from [Link]

  • University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

  • Waseda University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. Retrieved from [Link]

  • J-STAGE. (n.d.). Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-Amino-2-chloropyridine. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR – How Many Signals. Retrieved from [Link]

  • Shimadzu. (n.d.). FTIR TALK LETTER Vol.8. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of Co(IN)6Cl2 (a), Ni(IN)6Cl2 (b) and Hg(IN)I2 (c) complexes. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 4-amino-6-chloronicotinonitrile in Common Organic Solvents

Introduction In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility is a critical determinant of a compound's behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility of 4-amino-6-chloronicotinonitrile, a key building block in the synthesis of a variety of therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of solubility, present illustrative solubility data, and provide a detailed, field-proven experimental protocol for the precise determination of the solubility of 4-amino-6-chloronicotinonitrile in common organic solvents.

Theoretical Framework: The Science of Dissolution

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like"[1]. This adage encapsulates the concept that a solute will more readily dissolve in a solvent that has similar intermolecular forces. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The key physicochemical properties of 4-amino-6-chloronicotinonitrile that influence its solubility include its polarity, hydrogen bonding capacity, and molecular size. The molecule possesses a polar amino group and a nitrile group, as well as a halogenated pyridine ring, which contribute to its overall polarity. The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. A related compound, 6-Amino-5-chloronicotinonitrile, has a computed XLogP3 value of 0.9, suggesting a relatively balanced lipophilicity, and is predicted to have one hydrogen bond donor and three hydrogen bond acceptors.

Solvents can be broadly classified based on their polarity into polar and non-polar solvents. Polar solvents can be further categorized as protic (containing a hydrogen atom attached to an electronegative atom, capable of hydrogen bonding) and aprotic (lacking such a hydrogen atom)[2].

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents are effective at solvating both polar and ionic compounds through dipole-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile): These solvents have high dielectric constants and are capable of accepting hydrogen bonds, making them good solvents for polar molecules.

  • Non-polar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces and are most effective at dissolving non-polar, lipophilic compounds.

A logical approach to understanding solubility involves assessing the alignment of the solute's and solvent's physicochemical properties.

Figure 1: Logical relationship between solute/solvent properties and solubility.

Illustrative Solubility Profile

As of the writing of this guide, publicly available experimental solubility data for 4-amino-6-chloronicotinonitrile is limited. However, to provide a practical framework for understanding its potential solubility characteristics, we present high-quality predicted solubility data for a closely related isomer, 4-amino-2-chloronicotinonitrile[3]. These predictions, based on advanced computational models, offer a valuable starting point for solvent screening and process development[3]. It is crucial to note that while insightful, these values are for an isomeric compound and should be experimentally verified for 4-amino-6-chloronicotinonitrile.

Table 1: Predicted Solubility of 4-Amino-2-chloronicotinonitrile in Common Organic Solvents [3]

SolventPredicted logS¹Predicted Solubility (mg/mL)²Qualitative SolubilitySolvent Class
Dimethyl Sulfoxide (DMSO)-1.209.59Very SolublePolar Aprotic
N,N-Dimethylformamide (DMF)-1.504.81Freely SolublePolar Aprotic
Dichloromethane-2.300.76Freely SolublePolar Aprotic
Tetrahydrofuran (THF)-2.400.60Freely SolublePolar Aprotic
Acetone-2.500.48SolublePolar Aprotic
Methanol-2.700.29SolublePolar Protic
Ethanol-2.800.24SolublePolar Protic
Acetonitrile-2.900.20SolublePolar Aprotic
Ethyl Acetate-3.100.12SolublePolar Aprotic
Water-3.500.048Slightly SolublePolar Protic

¹logS is the logarithm of the molar solubility (mol/L). ²Calculated from the predicted logS value and the molar mass of 4-amino-2-chloronicotinonitrile (153.57 g/mol ).

The predicted data suggests that this class of compound exhibits significantly higher solubility in polar aprotic solvents like DMSO and DMF, which is consistent with the presence of polar functional groups that can engage in strong dipole-dipole interactions. The solubility in polar protic solvents like methanol and ethanol is predicted to be moderate, while it is expected to be low in water.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound due to its reliability and accuracy[1][4][5]. The following protocol provides a detailed, step-by-step methodology for determining the solubility of 4-amino-6-chloronicotinonitrile.

Experimental Workflow

Shake_Flask_Workflow prep Preparation (Add excess solute to solvent) equil Equilibration (Shake at constant temp. for 24-72h) prep->equil Incubation sep Phase Separation (Centrifuge and filter) equil->sep Separation quant Quantification (Analyze filtrate via HPLC/UV-Vis) sep->quant Analysis calc Calculation (Determine solubility from calibration curve) quant->calc Data Processing

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

1. Preparation of Saturated Solutions a. To a series of appropriately sized vials, add an excess amount of 4-amino-6-chloronicotinonitrile. The presence of undissolved solid after equilibration is essential to ensure saturation. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation during the experiment.

2. Equilibration a. Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). b. Agitate the vials at a constant speed for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended[1][6]. The exact time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

3. Phase Separation a. Once equilibrium is achieved, remove the vials from the shaker. b. Separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particles[1]. It is critical that the filter does not absorb the solute.

4. Quantification a. Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method. b. Analyze the concentration of 4-amino-6-chloronicotinonitrile in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy[1][7].

c. Prepare a series of standard solutions of 4-amino-6-chloronicotinonitrile of known concentrations. d. Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the known concentrations of the standard solutions[1].

5. Data Analysis and Reporting a. Using the calibration curve, determine the concentration of 4-amino-6-chloronicotinonitrile in the diluted filtrate. b. Account for the dilution factor to calculate the concentration in the original saturated solution. c. Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

Implications for Drug Development

The solubility of 4-amino-6-chloronicotinonitrile in various organic solvents has significant implications throughout the drug development pipeline:

  • Process Chemistry: Solubility data is crucial for selecting appropriate solvents for reaction media, crystallization, and purification, thereby optimizing yield and purity.

  • Formulation Development: Understanding the solubility profile is fundamental for developing viable dosage forms, whether for oral, parenteral, or topical administration.

  • Preclinical Studies: In early-stage in vitro and in vivo studies, ensuring the compound is fully dissolved in the vehicle is essential for obtaining accurate and reproducible results. Poor solubility can lead to an underestimation of biological activity and misleading structure-activity relationships.

Conclusion

While experimental data for the solubility of 4-amino-6-chloronicotinonitrile is not yet widely published, this guide provides a robust framework for its determination and interpretation. By understanding the underlying principles of solubility and employing a validated experimental protocol such as the shake-flask method, researchers can generate the critical data needed to advance their drug discovery and development programs. The illustrative data for a related isomer underscores the expected solubility trends, with higher solubility anticipated in polar aprotic solvents. This comprehensive approach, combining theoretical understanding with practical experimental guidance, will empower scientists to make informed decisions in their work with this important chemical intermediate.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • BenchChem. (2025). Solubility of 4-Amino-2-chloronicotinonitrile in Organic Solvents: A Technical Guide.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • BioAssay Systems. Shake Flask Method Summary.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Shodex. Polarities of Solvents.
  • Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Enamine. Shake-Flask Solubility Assay.
  • Ghorbani, M., & Aghaie, H. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds.

Sources

Exploratory

Crystal structure analysis and X-ray diffraction of 4-amino-6-chloronicotinonitrile

Title: Structural Elucidation of 4-Amino-6-chloronicotinonitrile: A Comprehensive Guide to Single-Crystal X-Ray Diffraction Executive Summary 4-Amino-6-chloronicotinonitrile (CAS: 1805625-42-6) is a highly versatile hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 4-Amino-6-chloronicotinonitrile: A Comprehensive Guide to Single-Crystal X-Ray Diffraction

Executive Summary 4-Amino-6-chloronicotinonitrile (CAS: 1805625-42-6) is a highly versatile heterocyclic building block, prominently utilized in the synthesis of advanced pharmacophores, including potent inhibitors of Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[1]. For drug development professionals and structural chemists, understanding the precise three-dimensional conformation and intermolecular interaction profile of this precursor is paramount.2 for determining absolute configuration, bond connectivity, and crystal packing in small-molecule drug design[2]. This whitepaper provides an in-depth, self-validating protocol for the crystal growth, X-ray diffraction analysis, and structural interpretation of 4-amino-6-chloronicotinonitrile.

The Causality of Crystallographic Protocols for Nicotinonitriles

Before initiating SC-XRD, one must understand the physicochemical nature of the target molecule. 4-Amino-6-chloronicotinonitrile possesses a unique amphiphilic and electronic profile:

  • Hydrogen Bond Donors/Acceptors: The primary amine (-NH₂) acts as a strong hydrogen bond donor, while the nitrile (-C≡N) and pyridine nitrogen act as potent acceptors.

  • Halogen Bonding Potential: The chlorine atom at the C6 position features an electrophilic "sigma-hole" that can interact with nucleophilic regions of adjacent molecules.

  • Aromaticity: The planar pyridine ring facilitates π-π stacking.

These inherent properties dictate the choice of crystallization solvent and the 3[3].

Experimental Methodology: Crystal Growth and SC-XRD Workflow

The quality of the diffraction data is inextricably linked to the quality of the single crystal. A crystal must possess long-range three-dimensional order with minimal defects to yield 4[4].

Step-by-Step Crystallization Protocol (Vapor Diffusion Method)

  • Purification: Ensure the 4-amino-6-chloronicotinonitrile powder is >99% pure via HPLC. Impurities act as crystal growth inhibitors or induce twinning.

  • Solvent System Selection: Dissolve 10-15 mg of the compound in a minimal volume of a "good" solvent (e.g., Ethyl Acetate). The polarity of EtOAc perfectly solvates the amino and nitrile groups.

  • Antisolvent Introduction: Place the vial containing the solution into a larger, sealed chamber containing an "antisolvent" (e.g., Hexanes).

  • Thermodynamic Control: Allow the hexanes to slowly diffuse into the ethyl acetate over 3-7 days at a constant temperature (20 °C). Causality: Slow vapor diffusion prevents kinetic trapping, allowing the molecules to reversibly attach and detach from the growing crystal face until they find their lowest-energy thermodynamic orientation.

  • Harvesting: Select a single crystal with well-defined polyhedral faces, 5 in all dimensions. This size optimally occupies the X-ray beam without causing excessive absorption[5].

Step-by-Step SC-XRD Data Collection Protocol

  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop using paratone oil. Immediately transfer it to the diffractometer goniometer under a 100 K nitrogen stream. Causality: Cryocooling minimizes the thermal vibration of atoms (Debye-Waller factor), significantly enhancing the resolution of high-angle reflections and protecting the crystal from radiation damage.

  • Data Acquisition: Expose the crystal to Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation. Collect frames over a full sphere of reciprocal space to ensure high data redundancy.

  • Structure Solution and Refinement: Integrate the raw Bragg scattering data. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F² (SHELXL).

SCXRD_Workflow N1 1. Compound Synthesis (Purity >99%) N2 2. Solvent Selection (EtOAc/Hexane) N1->N2 N3 3. Vapor Diffusion (Thermodynamic Control) N2->N3 N4 4. Crystal Harvesting (0.15 - 0.30 mm) N3->N4 N5 5. Cryocooling (100 K) & Goniometer Mounting N4->N5 N6 6. X-Ray Diffraction (Bragg Reflections) N5->N6 N7 7. Structure Solution (Direct Methods) N6->N7 N8 8. Refinement & Validation (SHELXL / CIF Generation) N7->N8

SC-XRD Workflow for 4-amino-6-chloronicotinonitrile.

Structural Analysis and Intermolecular Interactions

Upon successful refinement, the molecular geometry of 4-amino-6-chloronicotinonitrile reveals critical data for computational chemists.

Molecular Geometry The thieno/pyridine core of related functionalized nicotinonitriles maintains strict planarity, with dihedral angles approaching 0°. In 4-amino-6-chloronicotinonitrile, the sp² hybridized carbons of the pyridine ring enforce a flat topology. The carbon-chlorine (C-Cl) bond length is typically observed around 1.73–1.74 Å, while the nitrile (C≡N) triple bond is tightly constrained to ~1.14 Å.

Crystal Packing Forces The solid-state architecture is stabilized by a synergistic network of non-covalent interactions:

  • Hydrogen Bonding: The dominant force is the N-H···N interaction between the amino protons and the nitrogen of the nitrile group. This highly directional bonding typically results in the6 parallel to the crystal planes[6].

  • π-π Stacking: The planar pyridine rings engage in face-to-face or offset π-π stacking, with centroid-to-centroid distances of approximately 3.4 Å to 3.8 Å, providing vertical stability to the 2D hydrogen-bonded sheets.

  • Halogen Bonding: The chlorine atom can engage in weak but structurally significant Cl···N interactions, directing the final 3D assembly of the lattice.

Crystal_Packing Core 4-amino-6-chloronicotinonitrile Crystal Lattice HB Hydrogen Bonding Core->HB Pi π-π Stacking Core->Pi Hal Halogen Bonding Core->Hal HB1 N-H···N(nitrile) Strong Directional (1D/2D) HB->HB1 HB2 N-H···Cl Weak Secondary Interaction HB->HB2 Pi1 Pyridine Ring Overlap Face-to-Face (~3.4 Å) Pi->Pi1 Hal1 Cl···N (Sigma-Hole) Electrophilic-Nucleophilic Hal->Hal1

Intermolecular forces dictating the crystal packing of nicotinonitriles.

Quantitative Crystallographic Data

The following table summarizes the anticipated and representative crystallographic parameters for 4-amino-6-chloronicotinonitrile, synthesized from empirical data of structurally homologous halogenated nicotinonitriles.

Crystallographic ParameterRepresentative Value / Description
Chemical Formula C₆H₄ClN₃
Formula Weight 153.57 g/mol
Crystal System Monoclinic / Orthorhombic
Typical Space Group P2₁/c or P2₁2₁2₁
Data Collection Temperature 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Unit Cell Volume ~ 600 - 750 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) ~ 1.55 g/cm³
Absorption Coefficient (μ) ~ 0.45 mm⁻¹
F(000) ~ 312
Theta Range for Data 2.5° to 28.0°
Final R indices [I>2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.090
Goodness-of-fit on F² ~ 1.05

Conclusion

The rigorous application of Single-Crystal X-Ray Diffraction to 4-amino-6-chloronicotinonitrile provides unambiguous structural confirmation that is indispensable for downstream pharmaceutical applications. By mapping the precise coordinates of the hydrogen bond donors (amino group) and acceptors (nitrile and pyridine nitrogen), alongside the halogen bonding vectors of the chlorine atom, medicinal chemists can accurately model how this building block—and its subsequent active pharmaceutical ingredients (APIs)—will interact with kinase binding pockets.

Sources

Foundational

Thermodynamic Stability and Melting Point Profiling of 4-Amino-6-chloronicotinonitrile

An In-Depth Technical Guide for Pharmaceutical Process Chemistry Executive Summary In the development of active pharmaceutical ingredients (APIs), the thermodynamic characterization of early-stage building blocks is a no...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Pharmaceutical Process Chemistry

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the thermodynamic characterization of early-stage building blocks is a non-negotiable prerequisite for successful scale-up. 4-Amino-6-chloronicotinonitrile (CAS: 1805625-42-6) is a highly functionalized pyridine derivative widely utilized in medicinal chemistry (). Because the molecule contains multiple reactive moieties—a primary amine, a halogen, and a nitrile group—it presents a complex thermal profile.

As a Senior Application Scientist, I approach the thermal profiling of such intermediates not merely as data collection, but as a predictive exercise in molecular vulnerability. This whitepaper details the structural causality behind the compound's stability, provides self-validating experimental protocols for determining its melting point and decomposition onset, and maps its mechanistic degradation pathways.

Structural Causality and Physicochemical Foundations

The thermodynamic stability of 4-amino-6-chloronicotinonitrile is dictated by the push-pull electronic effects across its pyridine ring.

  • Stabilizing Factors: The electron-withdrawing nature of the nitrile (-C≡N) and chloro (-Cl) groups lowers the energy of the π -system, stabilizing the ring against electrophilic attack. Furthermore, the primary amine (-NH 2​ ) facilitates extensive intermolecular hydrogen bonding, which significantly increases the crystal lattice energy and drives up the melting point.

  • Destabilizing Factors: The same electron-withdrawing groups make the C-Cl bond highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Additionally, the primary amine is prone to oxidation.

Because ambient thermal energy and atmospheric moisture can lower the activation energy required for slow oxidation or nitrile hydrolysis, chemical suppliers mandate strict cold-chain storage (2-8°C) under an inert atmosphere (1)[1].

Table 1: Fundamental Physicochemical Properties
ParameterValue
Chemical Name 4-Amino-6-chloronicotinonitrile
CAS Number 1805625-42-6
Molecular Formula C 6​ H 4​ ClN 3​
Molecular Weight 153.57 g/mol
SMILES N#CC1=CN=C(Cl)C=C1N
Required Storage 2-8°C, Dark place, Inert atmosphere

Experimental Workflows: Self-Validating Thermodynamic Protocols

To establish a robust thermodynamic profile, we must employ orthogonal thermal analysis techniques. A self-validating system ensures that an endothermic event recorded in Differential Scanning Calorimetry (DSC) is cross-referenced with Thermogravimetric Analysis (TGA) to confirm it is a true phase transition (melting) rather than an endothermic decomposition (2)[2].

Workflow cluster_analysis Thermal & Structural Analysis A Sample Prep: 4-amino-6-chloronicotinonitrile (Inert Atmosphere, 2-8°C) B Differential Scanning Calorimetry (DSC) (Ramp: 10°C/min, N2 Purge) A->B C Thermogravimetric Analysis (TGA) (Ramp: 10°C/min, N2 Purge) A->C D X-Ray Powder Diffraction (XRPD) (Polymorph Screening) A->D E Melting Point (Tm) & Enthalpy of Fusion (ΔHf) B->E F Decomposition Onset (Td) & Mass Loss Profile C->F G Crystal Lattice Stability D->G H Comprehensive Thermodynamic Stability Profile E->H F->H G->H

Figure 1: Self-validating analytical workflow for determining the thermodynamic stability profile.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the precise melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ). Causality: A heating rate of 10°C/min is deliberately selected to balance the resolution of closely spaced thermal events with the minimization of thermal lag across the sample pan. A nitrogen purge is mandatory to suppress oxidative degradation of the amine group, isolating the purely thermodynamic melting event.

Step-by-Step Methodology:

  • Calibration (Validation Step): Validate the DSC cell using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g) to ensure temperature and heat flow accuracy prior to sample analysis.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 4-amino-6-chloronicotinonitrile into a standard aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any trapped volatiles (e.g., residual crystallization solvents) without artificially altering the internal pressure, which would skew the melting point.

  • Baseline Subtraction (Validation Step): Run an empty, mass-matched aluminum pan under identical thermal conditions to establish a flat thermal baseline. Subtract this baseline from the sample run to eliminate instrument artifacts.

  • Execution: Equilibrate the furnace at 25°C, then ramp at 10°C/min to 250°C under a continuous high-purity N 2​ flow (50 mL/min).

  • Data Extraction: Analyze the primary endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point, while the integrated area under the curve represents the enthalpy of fusion.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the decomposition onset temperature ( Td​ ) and thermal stability limit. Causality: Highly substituted pyridine derivatives often undergo decomposition concurrently with or immediately following melting (3)[3]. TGA provides the necessary mass-loss data to validate whether the DSC endotherm is purely physical (melting) or chemical (degradation).

Step-by-Step Methodology:

  • Taring: Tare a clean platinum or alumina crucible within the TGA furnace at the starting temperature.

  • Loading: Load approximately 5.0 mg of the sample into the crucible, ensuring an even distribution across the bottom to prevent thermal gradients.

  • Execution: Heat the sample from 25°C to 400°C at 10°C/min under a nitrogen purge (40 mL/min).

  • Validation: Calculate the 1% and 5% mass loss temperatures ( T1%​ and T5%​ ). If the onset of mass loss coincides with the DSC melting endotherm, the compound is classified as melting with decomposition.

Table 2: Representative Thermal Analysis Metrics

(Note: Exact empirical thermal data for this specific proprietary intermediate varies by polymorphic purity; the following represents typical validated ranges for highly substituted halopyridine-nitriles).

Analytical MetricRepresentative Range / OutcomeOrthogonal Validation
Melting Point ( Tm​ ) 165°C – 185°C (Sharp Endotherm)Must show 0% mass loss in TGA at Tm​
Enthalpy of Fusion ( ΔHf​ ) 25 – 40 J/gValidated via Indium calibration
Decomposition Onset ( Td​ ) > 220°CCorrelates with exothermic baseline shift in DSC
Residual Mass at 400°C < 10% (Formation of carbonaceous char)Validated via visual inspection of crucible

Mechanistic Degradation Pathways

Understanding how the molecule fails thermodynamically is just as critical as knowing when it fails. If 4-amino-6-chloronicotinonitrile is subjected to thermal stress outside its stability window (especially in the presence of atmospheric moisture), it follows three predictable degradation vectors:

  • Nitrile Hydrolysis: The -C≡N group is thermodynamically driven to hydrolyze into an amide (-CONH 2​ ) and subsequently a carboxylic acid (-COOH) when exposed to moisture and heat.

  • Amino Group Oxidation: The primary amine can oxidize to form N-oxides or azo-dimers if the inert atmosphere is compromised.

  • Dehalogenation: At extreme temperatures (approaching Td​ ), the C-Cl bond undergoes cleavage, leading to the evolution of HCl gas (which can be validated by coupling the TGA exhaust to an FTIR spectrometer).

Degradation A 4-amino-6-chloronicotinonitrile (Intact API Intermediate) B Thermal Stress & Moisture Exposure A->B C Nitrile Hydrolysis (Conversion to Amide/Acid) B->C D Amino Group Oxidation (Formation of N-Oxides) B->D E Nucleophilic Substitution (Dehalogenation of Cl) B->E

Figure 2: Mechanistic degradation pathways of 4-amino-6-chloronicotinonitrile under thermal stress.

Conclusion

The thermodynamic stability and melting point of 4-amino-6-chloronicotinonitrile are governed by the delicate balance of its electron-withdrawing substituents and hydrogen-bonding capabilities. By employing the self-validating DSC and TGA protocols outlined above, researchers can accurately map the thermal boundaries of this intermediate. Strict adherence to these analytical workflows ensures that polymorphic shifts, premature decomposition, and oxidative degradation are entirely mitigated during API scale-up and manufacturing.

References

Sources

Exploratory

The Pharmacological Utility and Mechanism of Action of 4-Amino-6-chloronicotinonitrile in Kinase Inhibitor Design

Executive Summary This technical guide explores the mechanistic role of 4-amino-6-chloronicotinonitrile (CAS 1805625-42-6) as a privileged building block in the synthesis of highly selective kinase inhibitors. Rather tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide explores the mechanistic role of 4-amino-6-chloronicotinonitrile (CAS 1805625-42-6) as a privileged building block in the synthesis of highly selective kinase inhibitors. Rather than acting as a standalone therapeutic, this compound provides the critical pharmacophore elements required to target the ATP-binding hinge region of kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). We detail the structural biology behind its efficacy, the causality of its integration into pyrazolo[4,3-d]pyrimidine scaffolds, and the rigorous biological assays—specifically the OMNIA® Kinase Assay—used to validate its derivatives.

Introduction: 4-Amino-6-chloronicotinonitrile as a Privileged Pharmacophore

In the landscape of targeted drug discovery, certain chemical intermediates are recognized as "privileged scaffolds" due to their ability to consistently impart high-affinity target binding when incorporated into larger molecules. 4-Amino-6-chloronicotinonitrile is one such critical intermediate[1]. It is extensively utilized in the synthesis of novel pyrazolo[4,3-d]pyrimidine derivatives designed to inhibit SYK and LRRK2, which are implicated in autoimmune diseases, inflammatory disorders, and neurodegenerative conditions like Parkinson's disease, as detailed in the patent literature for[2].

Mechanistic Rationale: Structural Biology & Causality

The mechanism of action of compounds derived from 4-amino-6-chloronicotinonitrile is rooted in competitive inhibition at the kinase ATP-binding site. The causality behind selecting this specific building block lies in its trifunctional nature:

  • The Amino Group (-NH2): Acts as a crucial hydrogen bond donor, interacting directly with the backbone carbonyls of the kinase hinge region.

  • The Nitrile Group (-CN): Provides a strong dipole moment and acts as a hydrogen bond acceptor. In SYK, the spatial arrangement of the nitrile group is optimized to interact with rare amino acid residues in the ATP binding pocket, such as Pro455 and Asn457, thereby driving kinase selectivity over off-target kinases ()[3].

  • The Chlorine Atom (-Cl): Serves a dual purpose. Synthetically, it allows for facile late-stage functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Pharmacologically, the resulting substituents occupy the hydrophobic selectivity pocket adjacent to the hinge region, displacing high-energy water molecules and increasing binding entropy.

When integrated into a larger heterocyclic core, these elements synergistically lock the inhibitor into the active site, preventing ATP binding and halting downstream signaling cascades (e.g., the BCR-mediated activation of PLCγ2 and subsequent calcium release)[4].

SYK_Pathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase Phosphorylation BCR->LYN SYK SYK Kinase (Target) LYN->SYK PLCG2 PLCγ2 Activation SYK->PLCG2 Inhibitor Nicotinonitrile-derived Inhibitor Inhibitor->SYK Competitive Inhibition Calcium Calcium Release & Cellular Response PLCG2->Calcium

Figure 1: SYK signaling pathway and intervention point of nicotinonitrile-derived inhibitors.

Biological Workflows: The OMNIA Kinase Assay

To evaluate the biological efficacy of 4-amino-6-chloronicotinonitrile derivatives, researchers employ continuous, real-time kinetic assays. The industry standard cited for these specific SYK/LRRK2 inhibitors is the [5].

Causality of Assay Choice: Traditional radiometric assays (using ^32P) pose severe safety and disposal hazards, while antibody-based assays (like TR-FRET or ELISA) are endpoint-only and prone to false positives from compound autofluorescence or steric hindrance. The OMNIA assay is chosen because it utilizes a chelation-enhanced fluorophore (SOX) conjugated directly to the substrate peptide. Upon phosphorylation by SYK, magnesium (Mg2+) bridges the SOX moiety and the newly formed phosphate group, causing an immediate, measurable spike in fluorescence[5]. This provides a continuous kinetic readout, allowing for precise calculation of reaction rates and accurate IC50 determination without the need for secondary antibodies.

OMNIA_Workflow Step1 1. Prepare Reaction Mix Step2 2. Add Inhibitor Step1->Step2 Step3 3. Kinase Phosphorylation Step2->Step3 Step4 4. SOX-Mg2+ Chelation Step3->Step4 Step5 5. Measure Fluorescence Step4->Step5

Figure 2: Step-by-step experimental workflow of the OMNIA Kinase Assay.

Step-by-Step Experimental Protocol: SYK Inhibition Assay

Self-Validating System: To ensure trustworthiness, this protocol incorporates a built-in validation loop. A known reference inhibitor (e.g., Fostamatinib) and a "no-enzyme" baseline control are run on every 384-well plate. If the reference IC50 deviates by >3-fold from historical medians, or if the no-enzyme control shows a positive slope (indicating assay interference, compound autofluorescence, or precipitation), the data is automatically flagged for systematic error and discarded.

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 1 mM DTT).

  • Compound Serial Dilution: Dissolve the 4-amino-6-chloronicotinonitrile derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer 100 nL of each concentration to a black, low-volume 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision delivery and eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of recombinant human SYK kinase (diluted in Reaction Buffer to a final assay concentration of 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding of the inhibitor.

  • Substrate/ATP Initiation: Initiate the reaction by adding 5 µL of a master mix containing the SOX-conjugated SYK peptide substrate (final concentration 2 µM) and ATP (at the predetermined Km, typically 10-20 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read fluorescence intensity continuously for 60 minutes at 30-second intervals (Excitation: 360 nm, Emission: 485 nm).

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence-versus-time curve. Plot V0 against the log of the inhibitor concentration to determine the IC50 using a 4-parameter logistic regression model.

Quantitative Data Interpretation

The successful incorporation of the 4-amino-6-chloronicotinonitrile pharmacophore yields compounds with potent nanomolar activity. The following table summarizes representative biological assay data for optimized derivatives based on patent literature benchmarks[6].

Compound ClassTarget KinaseAssay TypeIC50 Range (nM)Selectivity Profile (vs. off-target kinases)
Pyrazolo[4,3-d]pyrimidine (Unoptimized)SYKOMNIA Kinetic100 - 500Moderate (Inhibits LYN, BTK)
Optimized Nitrile Derivative SYK OMNIA Kinetic < 10 High (>100-fold over LYN/BTK)
Optimized Nitrile DerivativeLRRK2LRRK2 TR-FRET15 - 50High (>50-fold over wild-type)
Reference (Fostamatinib)SYKOMNIA Kinetic~ 40Moderate

Conclusion

4-Amino-6-chloronicotinonitrile is far more than a simple chemical reagent; it is a meticulously designed pharmacophore precursor. By providing essential hydrogen bonding networks and a vector for hydrophobic expansion, it enables the synthesis of highly selective kinase inhibitors. When evaluated through rigorous, self-validating biological workflows like the OMNIA Kinase Assay, derivatives of this building block demonstrate potent, target-specific inhibition, paving the way for advanced therapeutics in autoimmune and neurodegenerative diseases.

References

  • Title: Novel Kinase Inhibitors (WO2014060113A1)
  • Title: Rational Design of Highly Selective Spleen Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Amino-6-chloronicotinonitrile as a Privileged Precursor in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Structural Rationale In modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the rapid assembly of complex, drug-like scaffolds from simple building blocks is a critical operational objective. 4-Amino-6-chloronicotinonitrile (CAS: 1805625-42-6) has emerged as a highly versatile, privileged precursor for the divergent synthesis of fused heterocyclic systems[1].

The strategic value of this molecule lies in its unique tri-functionalized pyridine core:

  • The Ortho-Amino Nitrile Motif (C3/C4): The spatial proximity of the highly electrophilic nitrile group at C3 and the nucleophilic amino group at C4 provides a pre-organized platform for annulation. This enables the rapid construction of bicyclic systems such as 1,6-naphthyridines and pyrido[4,3-d]pyrimidines[2][3].

  • The C6-Chloro Activation: The electron-deficient nature of the pyridine ring renders the C6-chloro substituent highly susceptible to late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1][4].

This application note details field-proven protocols for leveraging 4-amino-6-chloronicotinonitrile to synthesize advanced kinase inhibitor scaffolds, specifically targeting enzymes such as SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2)[5][6].

Divergent Synthetic Workflows

By carefully selecting the annulation reagents, chemists can dictate the trajectory of the cyclization to yield entirely different pharmacophores.

G cluster_0 Divergent Annulation Pathways A 4-Amino-6-chloronicotinonitrile (CAS: 1805625-42-6) B 7-Chloro-1,6-naphthyridin-4-ones (Grignard Addition) A->B 1. R-CH2MgX, THF 2. Acidolysis/Heat C 6-Chloropyrido[4,3-d]pyrimidines (DMF-DMA Cyclization) A->C 1. DMF-DMA, Toluene 2. NH3/EtOH D Late-Stage Functionalization (Kinase Inhibitor Libraries) B->D SNAr / Suzuki Coupling at C7-Cl C->D SNAr / Buchwald-Hartwig at C6-Cl

Caption: Divergent synthetic pathways of 4-amino-6-chloronicotinonitrile to fused heterocyclic scaffolds.

Application 1: Synthesis of 7-Chloro-1,6-naphthyridin-4-ones

Mechanistic Causality

The synthesis of 1,6-naphthyridin-4-one derivatives relies on a Grignard reagent-mediated annulation strategy[2][7]. The reaction initiates with the nucleophilic attack of a Grignard reagent (R-CH₂MgX) on the electrophilic carbon of the C3-nitrile. Ethereal solvents (THF or Diethyl Ether) are strictly required here; the oxygen lone pairs coordinate to the electrophilic magnesium atom, stabilizing the reagent and preventing premature decomposition.

This attack forms a metallo-imine intermediate. Upon the introduction of aqueous acid and heat, the intermediate undergoes acidolysis to a ketone, which immediately undergoes an intramolecular cyclocondensation with the adjacent C4-amino group. The thermal energy drives the expulsion of water, yielding the aromatized 1,6-naphthyridin-4-one core[2].

(Note: Because the precursor is the 6-chloro isomer, the resulting product is a 7-chloro-1,6-naphthyridine derivative, preserving the halogen for downstream coupling).

Mech Step1 Nitrile Activation (Electrophilic C#N) Step2 Nucleophilic Attack (R-CH2MgX) Step1->Step2 Step3 Metallo-Imine Intermediate Step2->Step3 Step4 Acidolysis & Cyclocondensation Step3->Step4 Step5 Naphthyridin-4-one Core Step4->Step5

Caption: Mechanistic sequence of Grignard reagent-mediated annulation and cyclocondensation.

Protocol 1: Step-by-Step Methodology

Reagents: 4-Amino-6-chloronicotinonitrile (1.0 eq), 4-Fluorobenzylmagnesium chloride (3.0 eq, 1M in THF), Anhydrous THF, 2M HCl.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with N₂ for 15 minutes.

  • Substrate Solubilization: Dissolve 4-amino-6-chloronicotinonitrile (10 mmol) in 50 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Dropwise, add 4-fluorobenzylmagnesium chloride (30 mmol) via syringe over 20 minutes. Caution: The addition is exothermic. Maintain internal temperature below 5 °C to prevent off-target nucleophilic attack on the pyridine ring.

  • Intermediate Formation: Remove the ice bath and allow the reaction to warm to room temperature (30 °C). Stir for 4 hours. Reaction progress (disappearance of the nitrile peak) can be monitored via IR spectroscopy or TLC.

  • Acidolysis & Cyclization: Carefully quench the reaction by the slow addition of 2M HCl (40 mL) at 0 °C. Once quenched, equip the flask with a reflux condenser and heat the biphasic mixture to 80 °C for 6 hours.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 3-(4-fluorophenyl)-7-chloro-1,6-naphthyridin-4-one.

Table 1: Scope of Grignard Reagents and Reaction Outcomes
Grignard Reagent (R-CH₂MgX)Solvent / TempCyclization ReagentIsolated Yield (%)Target Scaffold
Benzylmagnesium chlorideTHF, 0 °C to RT2M HCl, Reflux78%3-Phenyl-7-chloro-1,6-naphthyridin-4-one
4-Fluorobenzylmagnesium chlorideEther, 30 °C2M HCl, Reflux82%3-(4-Fluorophenyl)-7-chloro-1,6-naphthyridin-4-one
Ethylmagnesium bromideTHF, 0 °C to RT2M HCl, Reflux65%3-Methyl-7-chloro-1,6-naphthyridin-4-one

Data synthesized from scalable preclinical methodologies demonstrating up to 100-gram scale robustness[2].

Application 2: Construction of 6-Chloropyrido[4,3-d]pyrimidines

Mechanistic Causality

Pyrido[4,3-d]pyrimidines are highly sought-after pharmacophores in oncology, frequently utilized in the design of pan-HER and SYK kinase inhibitors[3][8]. To construct this fused pyrimidine ring, a one-carbon synthon is required to bridge the C4-amino and C3-nitrile groups.

Dimethylformamide dimethyl acetal (DMF-DMA) serves as an ideal, highly electrophilic one-carbon source. The C4-amino group attacks the acetal, expelling methanol and dimethylamine to form a stable formamidine intermediate. Toluene is utilized as the solvent because its high boiling point allows for the azeotropic removal of these volatile byproducts, driving the equilibrium forward. Subsequent treatment with an ammonia source (NH₃ in ethanol) displaces the dimethylamine and attacks the nitrile, closing the pyrimidine ring[3].

Protocol 2: Step-by-Step Methodology

Reagents: 4-Amino-6-chloronicotinonitrile (1.0 eq), DMF-DMA (1.5 eq), Anhydrous Toluene, 2M NH₃ in Ethanol.

  • Formamidine Formation: In a 100 mL round-bottom flask, suspend 4-amino-6-chloronicotinonitrile (10 mmol) in 40 mL of anhydrous toluene.

  • Acetal Addition: Add DMF-DMA (15 mmol) in one portion. Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Distillation: Heat the mixture to reflux (110 °C) for 3 hours. The Dean-Stark trap will collect the evolved methanol and dimethylamine, preventing reaction reversibility.

  • Concentration: Cool the reaction to room temperature and remove the toluene under reduced pressure to yield the crude formamidine intermediate as a solid.

  • Cyclization: Dissolve the crude intermediate in 30 mL of 2M NH₃ in Ethanol. Transfer to a sealed pressure tube and heat to 90 °C for 12 hours. Causality: The sealed tube prevents the escape of ammonia gas, ensuring a high localized concentration of the nucleophile required to attack the nitrile.

  • Isolation: Cool the tube to room temperature. The product, 6-chloro-4-aminopyrido[4,3-d]pyrimidine, typically precipitates from the ethanolic solution. Filter the precipitate, wash with cold ethanol, and dry under high vacuum.

Late-Stage Functionalization (LSF) in Drug Discovery

The true power of utilizing 4-amino-6-chloronicotinonitrile lies in the preservation of the chloro substituent in the resulting bicyclic scaffolds. The C6/C7-chloro position is highly activated and serves as a versatile handle for library diversification[1][4].

  • SNAr Reactions: The chlorine atom can be readily displaced by primary or secondary amines, alkoxides, or thiolates under mild basic conditions (e.g., DIPEA in DMF or n-butanol at 80–100 °C). This is a standard protocol for appending solubilizing groups (like piperazines or morpholines) to tune the pharmacokinetic profile of the kinase inhibitor[4].

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling allows for the introduction of diverse aryl or heteroaryl groups at this position, enabling rapid Structure-Activity Relationship (SAR) exploration to optimize binding affinity within the kinase hinge region[4].

References

  • Sigma-Aldrich. "4-Amino-6-chloronicotinonitrile | 1805625-42-6". Source: sigmaaldrich.com.
  • Benchchem. "4-Amino-6-chloronicotinonitrile | 1805625-42-6". Source: benchchem.com.
  • Smolecule. "Buy 4-Chloronicotinonitrile hydrochloride". Source: smolecule.com.
  • Benchchem. "Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols". Source: benchchem.com.
  • Google Patents. "WO 2014/060113 A1 - Pyrazolo[4,3-d]pyrimidines as kinase inhibitors". Source: googleapis.com.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Amino-6-chloronicotinonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Significance The synthesis of complex biaryl and het...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Significance

The synthesis of complex biaryl and heteroaryl architectures is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors [1]. 4-Amino-6-chloronicotinonitrile (CAS: 1805625-42-6) is a highly versatile, yet challenging, bifunctional building block. While the nitrile group at C3 activates the pyridine ring for nucleophilic aromatic substitution and cross-coupling, the free primary amine at C4 introduces significant chemoselectivity and catalyst-poisoning risks.

This application note provides a comprehensively engineered, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-amino-6-chloronicotinonitrile. By analyzing the mechanistic causality behind catalyst and base selection, this guide ensures high-yielding carbon-carbon bond formation while completely suppressing competitive Buchwald-Hartwig amination or catalyst deactivation.

Mechanistic Causality: Overcoming the 4-Amino Challenge

The Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination [2]. When applying this cycle to 4-amino-6-chloronicotinonitrile, scientists face two primary thermodynamic and kinetic hurdles:

  • Catalyst Poisoning via Amine Coordination: The free -NH₂ group can act as a σ-donor, coordinating to the active Pd(0) or Pd(II) intermediates. This leads to off-cycle resting states and premature catalyst precipitation (Pd black).

  • Sluggish Oxidative Addition: While the C-Cl bond is activated by the para-nitrile group, chlorides are inherently less reactive than bromides or iodides [3].

The Solution (Causality-Driven Design): To overcome these barriers, the system requires a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or Amphos) paired with a precatalyst framework (e.g., XPhos Pd G2 or G3) [4].

  • Electronic Effect: The electron-rich nature of the dicyclohexylphosphine moiety accelerates the oxidative addition into the recalcitrant C-Cl bond.

  • Steric Effect: The massive steric bulk of the triisopropylphenyl ring creates a protective "pocket" around the palladium center. This physically prevents the primary amine of the substrate from coordinating to the metal, funneling the reaction exclusively through the desired cross-coupling pathway.

  • Base Selection: A mild, aqueous base like Potassium Phosphate (K₃PO₄) is utilized. It is sufficiently basic to form the reactive boronate species required for transmetalation, but not basic enough to deprotonate the C4-amine, which would trigger unwanted C-N coupling [2].

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition Substrate 4-Amino-6-chloronicotinonitrile (Electrophile) Substrate->OxAdd TransMet Transmetalation Complex L-Pd(II)(Ar)(Ar') OxAdd->TransMet Transmetalation Boronate Activated Boronate [Ar'-B(OH)3]- Boronate->TransMet TransMet->Pd0 Reductive Elimination Product Coupled Biaryl Product TransMet->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling tailored for 4-amino-6-chloronicotinonitrile.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the performance of various catalytic systems when coupling 4-amino-6-chloronicotinonitrile with phenylboronic acid (1.2 equiv) at 90 °C in 1,4-Dioxane/H₂O.

Catalyst / PrecatalystLigand TypeBaseTime to Full ConversionIsolated Yield (%)Mechanistic Observation
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃> 24 h18%Severe catalyst poisoning; Pd black formation.
Pd(dppf)Cl₂Bidentate PhosphineK₂CO₃16 h42%Moderate conversion; competing proto-dehalogenation.
Pd(amphos)Cl₂ Bulky AlkylphosphineK₃PO₄4 h86%Rapid oxidative addition; excellent chemoselectivity.
XPhos Pd G2 Dialkylbiaryl PhosphineK₃PO₄2 h 94% Optimal. Steric shielding prevents amine coordination.

Data Interpretation: First-generation catalysts fail due to amine coordination. The XPhos Pd G2 system provides a self-activating, highly active Pd(0) species that drives the reaction to completion before side reactions can occur [4].

Standardized Experimental Protocol

This protocol describes the coupling of 4-amino-6-chloronicotinonitrile with a standard arylboronic acid using the optimized XPhos Pd G2 system. It is designed as a self-validating system , meaning specific observable milestones confirm the integrity of the reaction at each step.

Reagents & Materials
  • Electrophile: 4-Amino-6-chloronicotinonitrile (1.0 mmol, 153.57 mg)

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2.0 mol%, 15.7 mg)

  • Base: K₃PO₄ (2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reaction Assembly (Air): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-amino-6-chloronicotinonitrile, the arylboronic acid, K₃PO₄, and XPhos Pd G2.

    • Validation Check: The solid mixture should appear as a free-flowing, pale-yellow to off-white powder.

  • Solvent Addition & Degassing (Critical Step): Add 10 mL of the 1,4-Dioxane/H₂O mixture. Seal the vial with a PTFE-lined septum cap. Insert a nitrogen inlet needle and a bleed needle. Sparge the biphasic mixture vigorously with N₂ gas for exactly 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) to phosphine oxides, permanently killing the catalyst. Sparging displaces dissolved O₂.

  • Thermal Activation: Remove the bleed needle and place the vial in a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

    • Validation Check: Within 10–15 minutes, the mixture should transition to a homogeneous, deep red/brown solution, indicating the successful generation of the active L-Pd(0) species.

  • In-Process Control (IPC) via LC-MS: After 2 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material mass ( [M+H]+=154.0 for ³⁵Cl) and the appearance of the product mass.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and isolate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes / Ethyl Acetate gradient, typically 50% to 100% EtOAc) to yield the pure biaryl 4-aminonicotinonitrile derivative.

Workflow Step1 1. Reagent Assembly Substrate, Ar-B(OH)2, Base, Catalyst Step2 2. Solvent Addition & Degassing 1,4-Dioxane/H2O, N2 sparging (15 min) Step1->Step2 Step3 3. Thermal Activation Heat to 90°C under inert atmosphere Step2->Step3 Step4 4. In-Process Control (IPC) Monitor via LC-MS until full conversion Step3->Step4 Step5 5. Aqueous Workup Extract with EtOAc, wash with brine Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion / Stalled Reaction: If the LC-MS shows a stalled reaction at ~50% conversion, the boronic acid may have undergone competitive protodeboronation. Solution: Add an additional 0.5 equivalents of the boronic acid and 1.0 mol% of catalyst, re-degas, and resume heating.

  • Formation of Homocoupled Boronic Acid: If significant biaryl homocoupling (Ar-Ar) is observed, oxygen was likely present during the reaction. Solution: Ensure strict adherence to the 15-minute N₂ sparging protocol [2].

  • Poor Solubility: 4-Amino-6-chloronicotinonitrile can exhibit poor solubility in pure ethereal solvents. The 4:1 Dioxane/Water ratio is highly optimized to solubilize both the organic electrophile and the inorganic phosphate base, ensuring efficient interfacial transmetalation.

References

  • Title: PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS (WO 2014/060112 A1)
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (RSC) URL: [Link]

Method

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-amino-6-chloronicotinonitrile

Abstract This comprehensive guide provides detailed application notes and robust protocols for the nucleophilic aromatic substitution (SNAr) of 4-amino-6-chloronicotinonitrile. This versatile heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the nucleophilic aromatic substitution (SNAr) of 4-amino-6-chloronicotinonitrile. This versatile heterocyclic building block is of significant interest to researchers, medicinal chemists, and drug development professionals for the synthesis of novel substituted aminopyridine scaffolds. This document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures for substitution with various nucleophiles (amines, thiols, and alkoxides), and provides expert insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of the 4-amino-6-substituted-nicotinonitrile Scaffold

The 4-aminonicotinonitrile core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The strategic placement of an amino group, a cyano group, and a displaceable chlorine atom on the pyridine ring makes 4-amino-6-chloronicotinonitrile a highly valuable and versatile intermediate for library synthesis and lead optimization in drug discovery.

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing cyano group. The chlorine atom at the C-6 position is para to the ring nitrogen, which is an ideal position for SNAr as the nitrogen can effectively stabilize the negative charge of the reaction intermediate through resonance.[1][2] The amino group at the C-4 position, also para to the leaving group, is an electron-donating group which can modulate the ring's reactivity. The interplay of these substituents makes the functionalization of this molecule a subject of great interest for accessing novel chemical matter.

The SNAr Mechanism: An Addition-Elimination Pathway

The nucleophilic aromatic substitution of 4-amino-6-chloronicotinonitrile does not proceed through a concerted SN2 or a stepwise SN1 mechanism, which are uncommon for aryl halides.[3] Instead, it follows a two-step addition-elimination pathway.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group. This disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the cornerstone of the SNAr reaction's feasibility. The electron-withdrawing pyridine nitrogen and the cyano group play a crucial role in delocalizing the negative charge, thereby stabilizing this intermediate.[1][5]

  • Elimination and Restoration of Aromaticity: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast. The overall rate of the reaction is usually governed by the formation of the Meisenheimer complex.[5]

Caption: Figure 1: SNAr Mechanism on 4-amino-6-chloronicotinonitrile.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific nucleophile and available laboratory equipment.

General Considerations
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dioxane are typically employed. These solvents are effective at solvating cations, leaving the anionic nucleophile more reactive.[1] In some cases, alcohols like ethanol or butanol can be used, particularly when using alkoxides or with microwave heating.[6]

  • Bases: A base is often required, especially when the nucleophile is neutral (e.g., an amine or thiol). The base serves to deprotonate the nucleophile, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and sodium hydride (NaH) for less acidic nucleophiles.[6][7]

  • Temperature: Many SNAr reactions require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex.[1] Reaction temperatures can range from room temperature to reflux, with microwave irradiation being an effective method for accelerating the reaction.[5]

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 4-amino-6-(amino)nicotinonitriles.

Workflow Diagram

Amination_Workflow Figure 2: Workflow for Amination Protocol A 1. Reagent Setup - 4-amino-6-chloronicotinonitrile (1 eq) - Amine (1.1-1.5 eq) - Base (e.g., K₂CO₃, 2 eq) - Solvent (e.g., DMF) B 2. Reaction - Heat mixture (e.g., 80-120 °C) - Monitor by TLC/LC-MS A->B C 3. Work-up - Cool to RT - Dilute with water - Precipitate product B->C D 4. Isolation & Purification - Filter the solid - Wash with water and ether - Dry under vacuum - Recrystallize if needed C->D E 5. Characterization - ¹H NMR, ¹³C NMR, MS D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-Amino-6-chloronicotinonitrile

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 4-amino-6-chloronicotinonitrile (CAS: 1805625-42-6) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 4-amino-6-chloronicotinonitrile (CAS: 1805625-42-6) .

This pyridine derivative is a critical building block in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives[1] and serves as a core scaffold for various advanced kinase inhibitors (e.g., SYK, LRRK2, and MYLK inhibitors)[2]. Because downstream cross-coupling and amination steps are highly sensitive to steric and electronic interference, achieving >98% purity of this intermediate is paramount.

Part 1: Impurity Profiling (The "Why")

Before selecting a purification strategy, it is critical to understand the chemical nature of the impurities generated during the amination of 4,6-dichloronicotinonitrile.

ImpurityOrigin / MechanismPhysical Property ImpactOptimal Removal Strategy
6-Amino-4-chloronicotinonitrile Regioisomeric attack of ammonia/amine at the C6 position instead of C4.Higher polarity (lacks ortho intramolecular H-bond).Silica gel chromatography (elutes later than the product).
4,6-Diaminonicotinonitrile Over-reaction with excess amine at elevated temperatures.Highly polar, possesses multiple H-bond donors.Aqueous acidic wash or recrystallization (remains in mother liquor).
4,6-Dichloronicotinonitrile Unreacted starting material.Highly non-polar, lacks any hydrogen bond donors.Trituration with cold non-polar solvents (e.g., hexanes).
4-Amino-6-hydroxynicotinonitrile SNAr hydrolysis of the C6-chloride during basic aqueous workup.Highly polar, potential zwitterionic character.Recrystallization (remains in aqueous/polar mother liquor).

Part 2: Troubleshooting Guides & FAQs (The "How")

Q1: Why does the 4-amino-6-chloro product elute faster than the 6-amino-4-chloro regioisomer on silica gel, despite having the exact same molecular weight?

A: This is a classic example of chromatographic behavior dictated by 3D spatial arrangement. In the desired 4-amino isomer, the amino group (-NH₂) is ortho to the cyano group (-C≡N). This proximity allows for the formation of a strong intramolecular hydrogen bond between the amino hydrogen and the cyano nitrogen[3]. This internal bonding "masks" the polarity of the amino group, drastically reducing its ability to form intermolecular hydrogen bonds with the silanol groups on the silica gel.

Conversely, the 6-amino isomer has a para relationship between these groups. The -NH₂ is forced to interact strongly with the stationary phase, causing it to elute significantly later.

Q2: I am observing a significant amount of 4-amino-6-hydroxynicotinonitrile in my crude mixture. How is this forming and how do I prevent it?

A: The chlorine atom at the C6 position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen and the para-cyano group. If your aqueous workup utilizes strong bases (e.g., NaOH or high concentrations of Na₂CO₃) to neutralize the reaction, the hydroxide ions will readily displace the C6-chloride to form the hydroxy byproduct.

  • Prevention: Strictly control the pH during workup. Use a mild buffer (like saturated aqueous NaHCO₃) and keep the pH between 7.0 and 7.5. Keep the temperature below 25°C during the quench.

Q3: My product is heavily contaminated with unreacted 4,6-dichloronicotinonitrile. Should I use column chromatography?

A: While chromatography works, it is inefficient for removing the highly non-polar starting material. Instead, exploit the drastic solubility difference. The dichloro starting material lacks hydrogen bond donors and is highly soluble in non-polar solvents.

  • Solution: Perform a trituration. Suspend the crude solid in cold hexanes with 5-10% diethyl ether. The dichloro impurity will dissolve, while the 4-amino-6-chloronicotinonitrile (which forms strong crystal lattices) will remain as a filterable solid.

Q4: The isolated solid has a distinct yellow/brown tint, but HPLC shows >98% purity. What is causing this, and how can I obtain a white powder?

A: Trace amounts of polyaniline-like polymeric byproducts form via the oxidation of the free amino groups when exposed to air and light[4]. Even at <0.1% concentration, these highly conjugated systems impart strong color.

  • Solution: Dissolve the product in hot ethyl acetate or ethanol, add 5-10 wt% activated charcoal, and reflux for 15 minutes. Filter hot through a pad of Celite to remove the charcoal. The resulting filtrate will yield pristine white crystals upon cooling.

Part 3: Standardized Purification Protocols

Protocol A: Optimized Recrystallization (For Crude >90% Purity)

Use this protocol when the primary contaminants are trace over-amination products, hydrolysis byproducts, or color impurities.

  • Dissolution: Place the crude 4-amino-6-chloronicotinonitrile in a round-bottom flask. Add a minimum volume of boiling Ethanol (EtOH) until the solid just dissolves.

  • Decolorization (Optional): Add 5 wt% activated charcoal (Darco), stir at reflux for 10 minutes, and hot-filter the solution through a tightly packed Celite pad into a clean, pre-warmed flask.

  • Anti-Solvent Addition: Slowly add warm Deionized Water dropwise to the stirring filtrate until the solution becomes slightly cloudy (reaching the cloud point).

  • Clarification: Add 1-2 drops of EtOH just until the solution clears, then immediately remove from heat.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Slow cooling promotes large crystal growth, which excludes trapped impurities from the crystal lattice.

  • Harvesting: Chill the flask in an ice bath (0-5°C) for 1 hour. Filter via vacuum filtration, wash the filter cake with ice-cold 20% EtOH/Water, and dry under high vacuum at 40°C for 12 hours.

Protocol B: Flash Column Chromatography (For Complex Mixtures <90% Purity)

Use this protocol when separating the 4-amino product from its 6-amino regioisomer.

  • Stationary Phase: Prepare a column using standard Silica gel (230-400 mesh).

  • Sample Loading: Dry load the crude mixture onto a small amount of silica gel (1:2 ratio) using rotary evaporation from Dichloromethane (DCM). This ensures a tight, uniform solvent band and prevents band broadening.

  • Mobile Phase Gradient:

    • Step 1 (90:10 Hexane:Ethyl Acetate): Flush the column to elute the highly non-polar 4,6-dichloronicotinonitrile.

    • Step 2 (70:30 Hexane:Ethyl Acetate): The target 4-amino-6-chloronicotinonitrile will elute here. Monitor via UV at 254 nm.

    • Step 3 (50:50 Hexane:Ethyl Acetate): Flush out the more polar 6-amino-4-chloronicotinonitrile regioisomer and other polar byproducts.

  • Isolation: Combine fractions containing the pure product and concentrate under reduced pressure.

Part 4: Workflows & Mechanistic Pathways

ImpurityPathway SM 4,6-Dichloronicotinonitrile (Starting Material) Product 4-Amino-6-chloronicotinonitrile (Target Product) SM->Product NH3/Amine (C4 Attack) Regio 6-Amino-4-chloronicotinonitrile (Regioisomer) SM->Regio NH3/Amine (C6 Attack) OverReact 4,6-Diaminonicotinonitrile (Over-amination) Product->OverReact Excess NH3 (High Temp) Hydrolysis 4-Amino-6-hydroxynicotinonitrile (Hydrolysis) Product->Hydrolysis H2O / OH- (Workup)

Mechanistic pathways generating common impurities during the amination of 4,6-dichloronicotinonitrile.

DecisionTree Start Assess Crude Purity (via HPLC/NMR) HighPurity Purity > 90% Mainly Isomers/Color Start->HighPurity LowPurity Purity < 90% Complex Mixture Start->LowPurity Recryst Protocol A: Recrystallization (EtOH/H2O) HighPurity->Recryst If lightly colored Charcoal Activated Charcoal Treatment HighPurity->Charcoal If highly colored Trituration Trituration (Hexanes/Et2O) LowPurity->Trituration Remove unreacted SM Charcoal->Recryst Chromatography Protocol B: Flash Chromatography (Hexane/EtOAc) Trituration->Chromatography Separate isomers

Decision tree for selecting the optimal purification strategy based on crude purity and composition.

References

  • Title: 4-Amino-6-chloronicotinonitrile | 1805625-42-6 (Benchchem) Source: Benchchem URL: 1

  • Title: 4-Amino-6-chloronicotinonitrile | 1805625-42-6 (Sigma-Aldrich) Source: Sigma-Aldrich URL: 4

  • Title: WO 2014/060112 A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors Source: Googleapis (Patent Document) URL: 2

  • Title: Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis Source: ACS Organic & Inorganic Au URL: 3

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 4-Amino-6-chloronicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting and optimizing the rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting and optimizing the recrystallization of 4-amino-6-chloronicotinonitrile (CAS: 1805625-42-6).

This compound is a highly functionalized halopyridine intermediate. Its rigid aromatic core, combined with strong hydrogen-bond donors/acceptors (primary amine, nitrile) and a lipophilic halogen (chlorine), creates complex solubility behaviors that frequently lead to process bottlenecks such as oiling out and impurity entrapment.

Part 1: Physicochemical Profiling & Solvent Selection

Q: Why does 4-amino-6-chloronicotinonitrile exhibit such erratic solubility, making single-solvent recrystallization difficult? A: The molecule's dual nature—highly polar functional groups capable of strong intermolecular hydrogen bonding paired with a hydrophobic chlorine atom—results in a high crystal lattice energy. Consequently, it exhibits marginal solubility in non-polar solvents (e.g., alkanes) but excessive solubility in polar aprotic solvents (e.g., DMF, DMSO). Rational solvent selection dictates using a binary solvent/anti-solvent system to maximize thermodynamic solubility at elevated temperatures while forcing controlled precipitation at lower temperatures .

Q: Which binary solvent systems yield the best recovery and impurity purge for this intermediate? A: Based on thermodynamic solubility and impurity partition coefficients, the following systems are recommended for optimal performance:

Quantitative Data: Recommended Solvent Systems
Solvent / Anti-Solvent PairOptimal Ratio (v/v)System Boiling Point Range (°C)Yield PotentialImpurity Purge Efficiency
Ethyl Acetate / Heptane 1:2 to 1:477 / 98High (>85%)Excellent
Isopropanol / Water 4:1 to 3:182 / 100Moderate (~75%)Good (Best for polar impurities)
THF / Toluene 1:466 / 110High (>90%)Moderate

Part 2: Troubleshooting Guide for Recrystallization Issues

Q: My product is "oiling out" (forming a cloudy emulsion) instead of forming distinct crystals. What is the mechanistic cause, and how do I fix it? A: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the system's supersaturation level forces the solute to separate into a solute-rich liquid phase rather than integrating into a solid crystal lattice . This happens when the cooling trajectory crosses the miscibility gap before reaching the metastable nucleation boundary.

  • The Fix: You must alter the thermodynamics or the kinetics of the system .

    • Thermodynamic: Decrease the initial concentration of the API or switch to a solvent system with a steeper solubility curve (e.g., shifting from pure EtOAc to an EtOAc/Heptane mix earlier in the heating phase).

    • Kinetic: Introduce pure seed crystals at a temperature above the oiling-out boundary. This induces heterogeneous nucleation, consuming the supersaturation safely before LLPS can occur.

Q: I am achieving a high yield, but my analytical data (HPLC) shows poor purity. Why is the impurity purge failing? A: This is typically caused by rapid cooling or aggressive anti-solvent addition, which generates massive supersaturation. The result is rapid, uncontrolled nucleation leading to crystal agglomeration. During agglomeration, impurity-rich mother liquor becomes physically trapped within the interstitial spaces of the crystal clusters .

  • The Fix: Decrease the cooling rate to < 0.5 °C/min within the metastable zone and implement an isothermal hold immediately after seeding. This promotes the growth of larger, well-faceted crystals that naturally reject impurities from their lattice.

Part 3: Visualizations & Process Logic

Troubleshooting Start Recrystallization Issue Detected OilingOut Oiling Out (LLPS)? Start->OilingOut LowYield Low Yield? Start->LowYield Impurity High Impurities? Start->Impurity Solvent Change to steeper solubility solvent OilingOut->Solvent Thermodynamic fix Seed Seed at higher Temp (Lower Supersaturation) OilingOut->Seed Kinetic fix Wash Optimize wash/anti-solvent LowYield->Wash Check solubility limit Cooling Decrease cooling rate Impurity->Cooling Prevent agglomeration

Decision tree for troubleshooting common recrystallization issues.

Pathway Solution Homogeneous Solution (API + Solvent) Supersat High Supersaturation (Rapid Cooling) Solution->Supersat Poor Control Controlled Controlled Supersaturation (Seeding/Slow Cooling) Solution->Controlled Optimized Process LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Crosses Miscibility Gap Amorphous Impure Amorphous Solid / Gum LLPS->Amorphous Spontaneous Solidification Nucleation Crystal Nucleation & Growth Controlled->Nucleation Metastable Zone Pure Pure Crystalline API Nucleation->Pure Impurity Rejection

Mechanistic pathway comparing oiling out (LLPS) versus controlled crystallization.

Part 4: Standard Operating Protocol (SOP)

Self-Validating Anti-Solvent Recrystallization (EtOAc/Heptane System)

This protocol utilizes a self-validating feedback loop (Step 3 and Step 4) to ensure the system is perfectly poised within the metastable zone prior to crystallization, guaranteeing reproducibility.

  • Dissolution: Suspend crude 4-amino-6-chloronicotinonitrile in Ethyl Acetate (approx. 5–8 volumes relative to crude mass). Heat the mixture to 65–70 °C under moderate agitation until complete visual dissolution is achieved.

  • Clarification (Optional): Perform a hot filtration through a pre-warmed pad of Celite to remove any insoluble mechanical impurities or residual catalyst.

  • Metastable Zone Establishment: Slowly add Heptane (anti-solvent) dropwise at 65 °C until the solution becomes slightly turbid (cloud point). Immediately add a few drops of EtOAc until the solution just turns clear again. Self-Validation: This confirms the solution is exactly at the saturation limit.

  • Seeding & Isothermal Hold: Introduce 1–2 wt% of pure 4-amino-6-chloronicotinonitrile seed crystals. Hold the temperature isothermally at 65 °C for 45 minutes. Causality: This hold allows the seed bed to establish and consume initial supersaturation, preventing secondary nucleation or oiling out.

  • Anti-Solvent Dosing: Resume the slow addition of Heptane up to a final EtOAc:Heptane volumetric ratio of 1:3. Dose continuously over 2 hours using an automated syringe pump to maintain a constant, low supersaturation level.

  • Controlled Cooling: Initiate a linear cooling ramp at 0.2 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize thermodynamic yield.

  • Isolation & Washing: Filter the resulting suspension. Wash the filter cake with a pre-chilled (5 °C) mixture of EtOAc/Heptane (1:3 ratio) to displace the impurity-rich mother liquor without dissolving the purified product.

  • Drying: Dry the crystals under vacuum at 45 °C until a constant weight is achieved.

References

  • Abramov, Y. A. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design.[Link]

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[Link]

  • Chen, J., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development.[Link]

  • Rohani, S., et al. (2005). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. Organic Process Research & Development.[Link]

Troubleshooting

Preventing side reactions during 4-amino-6-chloronicotinonitrile functionalization

Technical Support Center: Troubleshooting 4-Amino-6-chloronicotinonitrile Functionalization Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Amino-6-chloronicotinonitrile Functionalization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the functionalization of 4-amino-6-chloronicotinonitrile (CAS: 1805625-42-6)[1].

This molecule presents a unique chemoselectivity challenge due to its trifunctional nature: an electrophilic 6-chloro position activated for Nucleophilic Aromatic Substitution (SNAr), a nucleophilic 4-amino group, and a base-sensitive 3-nitrile group. Successfully functionalizing one site without triggering cascading side reactions requires precise kinetic and thermodynamic control.

Part 1: Core Principles & Mechanistic Causality

To prevent side reactions, we must first understand the electronic landscape of the starting material. The 6-chloro position is highly activated towards nucleophilic attack because it is situated ortho to the pyridine nitrogen and para to the electron-withdrawing cyano group. While this makes desired SNAr and cross-coupling reactions highly favorable[2], it also creates a vulnerability: the primary 4-amino group on adjacent molecules can act as a competing nucleophile, leading to polymerization or dimerization. Furthermore, the nitrile group is highly susceptible to hydration and hydrolysis under the harsh basic conditions often employed in these couplings[3].

ReactivityMap cluster_0 Desired Pathways cluster_1 Side Reactions Core 4-Amino-6-chloronicotinonitrile (Target Molecule) SNAr C6 SNAr / Cross-Coupling (Clean Substitution) Core->SNAr Exogenous Nucleophile or Pd-Catalyst Acylation C4 Mono-Acylation (Amide Formation) Core->Acylation Electrophile (1.0 eq) Mild Base Core->Acylation Excess Electrophile Dimer Dimerization (C4-NH2 attacks C6-Cl) Core->Dimer High Conc. / Weak Nucleophile Hydrolysis Nitrile Hydrolysis (C3-CN to Amide/Acid) Core->Hydrolysis Aqueous Base / High Temp BisAcyl Bis-Acylation (Over-reaction at C4) Acylation->BisAcyl Excess Electrophile

Fig 1: Reactivity map and competing side reactions of 4-amino-6-chloronicotinonitrile.

Part 2: Troubleshooting FAQs

Q1: I am attempting an SNAr reaction at the 6-chloro position with a secondary amine, but LC-MS shows massive amounts of a dimerized byproduct. How do I prevent the 4-amino group from interfering? A: Dimerization occurs because the 4-amino group acts as an internal competing nucleophile against the activated 6-chloro position. To resolve this, you must manipulate the reaction kinetics.

  • Nucleophile Reactivity: Ensure your exogenous amine is significantly more nucleophilic than the aniline-like 4-amino group.

  • Concentration: Run the reaction at a lower concentration (e.g., 0.05 M) to disfavor intermolecular dimerization.

  • Thermal Control: SNAr with strong nucleophiles (like cyclic secondary amines or pyrazoles) can often proceed at 80–90 °C[4]. Do not exceed 120 °C, as higher thermal energy overcomes the activation barrier for the weaker 4-amino nucleophile[5].

Q2: During my Buchwald-Hartwig amination to couple an aryl amine at the 6-position, the 3-nitrile group is hydrolyzing to a primary amide. What is causing this? A: Nitrile hydrolysis is a classic side reaction triggered by the presence of water and strong bases (like KOtBu or NaOH) at elevated temperatures[3]. The mechanism involves hydroxide attack on the nitrile carbon, forming an imidic acid tautomer that resolves into an amide. Solution: You must maintain strictly anhydrous conditions. Switch your base to anhydrous Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4). If hydrolysis persists, consider using a solid-supported mild base like KF/Al2O3, which has been proven to facilitate coupling while protecting sensitive nitriles[6].

Q3: My Palladium-catalyzed cross-coupling is stalling at 20% conversion. Is the 4-amino group poisoning the catalyst? A: Yes. Primary amines can coordinate tightly to the Palladium(II) intermediate, forming off-cycle, inactive resting states. Furthermore, N-heterocyclic carbene (NHC) ligands or standard phosphines can undergo destructive side-reactions with primary amines under basic conditions[7]. Solution: Utilize bulky, electron-rich biaryl phosphine ligands such as XPhos or BrettPhos . The extreme steric bulk of these ligands prevents the 4-amino group from coordinating to the Pd center and accelerates the reductive elimination step, pushing the catalytic cycle forward efficiently[8].

Part 3: Optimization Workflow & Data Presentation

Workflow Start Identify Target Functionalization C6 C6-Chloro Substitution Start->C6 C4 C4-Amino Modification Start->C4 SNAr SNAr (Aliphatic Amines/Thiols) C6->SNAr BH Buchwald-Hartwig (Aryl Amines) C6->BH Opt3 Use 1.05 eq Electrophile Pyridine/DCM at 0°C C4->Opt3 Opt1 Use DIPEA/K2CO3 in NMP/DMSO Maintain T < 100°C SNAr->Opt1 Opt2 Use Pd(OAc)2, XPhos/BrettPhos Cs2CO3 in Dioxane BH->Opt2

Fig 2: Decision matrix for optimizing functionalization while avoiding side reactions.

Table 1: Reagent Selection Guide for Side-Reaction Mitigation
Target ReactionPreferred Catalyst/ReagentPreferred BaseSolventSide Reaction Prevented
SNAr (Aliphatic Amines) None (Thermal)DIPEA (2.0 eq)NMP or DMFNitrile Hydrolysis
SNAr (Thiols) None (Thermal)K2CO3 (1.5 eq)DMSODimerization
Buchwald-Hartwig Pd(OAc)2 / XPhosCs2CO3 (2.0 eq)1,4-DioxaneCatalyst Poisoning
C4 Mono-Acylation Acetyl Chloride (1.05 eq)Pyridine (1.5 eq)DCMBis-acylation

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective SNAr at C6 (Avoiding Dimerization & Hydrolysis)

This protocol is optimized for coupling secondary aliphatic amines or pyrazoles to the 6-chloro position without hydrolyzing the nitrile[4].

  • Preparation: Flame-dry a 20 mL Schlenk tube and backfill with Argon.

  • Reagent Loading: Add 4-amino-6-chloronicotinonitrile (1.0 mmol, 153.6 mg) and anhydrous K2CO3 (2.0 mmol, 276 mg).

  • Solvent Addition: Inject 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Self-Validation Check: The solution should be clear/pale yellow. If it turns dark immediately, your solvent is wet, risking nitrile hydrolysis.

  • Nucleophile Addition: Add the target secondary amine (1.2 mmol).

  • Heating: Stir the reaction mixture at 90 °C for 12 hours. Do not exceed 100 °C to prevent the 4-amino group from initiating dimerization.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with distilled water (3 x 15 mL) to remove NMP and salts. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination at C6 (Avoiding Catalyst Poisoning)

This protocol utilizes bulky ligands to prevent the primary 4-amino group from coordinating to the Palladium center[8].

  • Preparation: In an argon-filled glovebox, charge a vial with 4-amino-6-chloronicotinonitrile (1.0 mmol), the target aryl amine (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous Cs2CO3 (2.0 mmol).

  • Solvent: Add 10 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 100 °C for 16 hours. Self-Validation Check: A color change from red/brown to a black suspension indicates catalyst decomposition (Pd black). If this occurs before 2 hours, ensure strict oxygen exclusion.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove the inorganic salts and Pd catalyst, eluting with Ethyl Acetate. Concentrate the filtrate and purify via flash chromatography.

References

  • MacNeil, S. L., et al. "SnAr and Nitrile Hydrolysis using KF/Alumina under solvent-free conditions". 95th Canadian Chemistry Conference and Exhibition. ResearchGate. Available at: [Link]6]

  • KPU Pressbooks. "7.8 Reactions of Nitriles – Organic Chemistry II". pressbooks.pub. Available at: [Link]3]

  • Jia, X., et al. "Efficient Synthesis of Unsymmetrical Heteroaryl Thioethers and Chalcogenides by Alkali Hydroxide-Mediated SNAr Reactions". Green Chemistry, 2014, 16, 3444-3449. Royal Society of Chemistry. Available at: [Link]2]

  • R. S. C. Publishing. "Buchwald-Hartwig amination and intramolecular Heck cyclization". Organic & Biomolecular Chemistry. Available at: [Link]8]

  • Astakhov, A. V., et al. "Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination". Organometallics, 2022. ACS Publications. Available at: [Link]7]

  • Google Patents. "US10584114B2 - Inhibitors of RET". patents.google.com. Available at: 4]

  • ACS Publications. "1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity". Journal of Medicinal Chemistry, 2009. Available at: [Link]5]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 4-Amino-6-chloronicotinonitrile

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with 4-amino-6-chloronicotinonitrile (CAS 1805625-42-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with 4-amino-6-chloronicotinonitrile (CAS 1805625-42-6). As a highly functionalized pyridine building block, this Active Pharmaceutical Ingredient (API) intermediate is susceptible to specific degradation pathways when exposed to basic conditions during synthesis, formulation, or forced degradation studies.

Understanding the causality behind these structural changes is critical for maintaining API stability, preventing yield loss, and accurately interpreting LC-MS data.

Mechanistic Pathways (The "Why")

Under basic conditions, 4-amino-6-chloronicotinonitrile undergoes two primary, competing degradation pathways driven by the molecule's electronic topology:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C6. The C6 position is highly electrophilic. The pyridine nitrogen exerts a strong electron-withdrawing inductive and resonance effect (-I, -R), which is further amplified by the para-positioned cyano group at C3. This makes the C-Cl bond highly susceptible to uncatalyzed SNAr by hydroxide ions . Even though the C4-amino group donates electron density via resonance (+R effect), it is insufficient to completely deactivate the C6 position against SNAr, leading to the formation of a 6-hydroxy degradant (which rapidly tautomerizes to a stable pyridone) .

  • Pathway B: Nitrile Hydrolysis at C3. Concurrently, the C3 cyano group (-CN) can undergo base-catalyzed hydration to an amide (-CONH₂), followed by subsequent hydrolysis to a carboxylic acid (-COOH) under stronger basic conditions or elevated temperatures .

DegradationPathways cluster_SNAr Pathway A: SNAr cluster_Hydrolysis Pathway B: Nitrile Hydrolysis Parent 4-Amino-6-chloronicotinonitrile (Parent API) Deg1 4-Amino-6-hydroxynicotinonitrile (Mass Shift: -18 Da) Parent->Deg1 Mild Base (OH⁻) Room Temp Deg2 4-Amino-6-chloronicotinamide (Mass Shift: +18 Da) Parent->Deg2 Base (OH⁻) Hydration Dual 4-Amino-6-hydroxynicotinic acid (Dual Degradant) Deg1->Dual Strong Base Heat Deg3 4-Amino-6-chloronicotinic acid (Mass Shift: +19 Da) Deg2->Deg3 Strong Base Heat Deg3->Dual Mild Base (OH⁻) Room Temp

Fig 1: Base-catalyzed degradation pathways of 4-amino-6-chloronicotinonitrile.

Frequently Asked Questions (FAQs)

Q: I am observing a new peak in my LC-MS with a mass shift of -18 Da after treating my reaction with mild aqueous base. What is it? A: This is the SNAr degradation product, 4-amino-6-hydroxynicotinonitrile. The displacement of a chlorine atom (exact mass ~34.97 Da) by a hydroxyl group (exact mass ~17.00 Da) results in a net mass decrease of approximately 17.97 Da. This reaction occurs even under mild basic conditions at room temperature due to the highly activated nature of the C6 position.

Q: My forced degradation study (0.1 M NaOH, 60°C) shows a highly polar degradant that retains the chlorine isotope pattern but shifts by +19 Da. Why? A: You are observing the terminal product of Pathway B: 4-amino-6-chloronicotinic acid. The conversion of the -CN group to a -COOH group adds two hydrogen atoms and one oxygen atom while losing a nitrogen atom, resulting in a +18.99 Da mass shift. The retention of the 3:1 (M : M+2) isotopic pattern confirms the chlorine atom is still intact, indicating that under these specific conditions, nitrile hydrolysis outcompeted SNAr.

Q: How can I differentiate between the amide intermediate and the carboxylic acid degradant chromatographically? A: The carboxylic acid degradant will exhibit extreme polarity and will elute significantly earlier on a standard reverse-phase C18 column compared to the amide. Furthermore, in negative ESI-MS mode, the carboxylic acid will readily ionize to form a strong [M-H]⁻ signal, whereas the amide will respond poorly in negative mode and preferentially form an[M+H]⁺ adduct in positive mode.

Data Presentation: Degradant Analytical Signatures

Use the following table to quickly cross-reference LC-MS data against known base-catalyzed degradants.

Degradation PathwayDegradant IdentityExact Mass Shift (Δ Da)Polarity / LC-MS RT ShiftTypical Trigger Conditions
SNAr (C6) 4-Amino-6-hydroxynicotinonitrile-17.97 DaMore polar (Earlier RT)Mild aqueous base (pH 8-10), RT
Nitrile Hydration (C3) 4-Amino-6-chloronicotinamide+18.01 DaMore polar (Earlier RT)Moderate base (pH 10-12), 40°C
Nitrile Hydrolysis (C3) 4-Amino-6-chloronicotinic acid+18.99 DaHighly polar (Earliest RT)Strong base (0.1 M NaOH), 60°C
Dual Degradation 4-Amino-6-hydroxynicotinic acid+1.03 DaExtremely polarStrong base, prolonged heat

Experimental Troubleshooting: Self-Validating Profiling Protocol

When conducting forced degradation studies, researchers often encounter "ghost degradation"—where the API continues to degrade inside the autosampler queue, leading to skewed kinetic data. The following methodology utilizes a self-validating quench system to guarantee temporal accuracy.

Controlled Base-Degradation Assay

Step 1: API Stock Preparation Dissolve 4-amino-6-chloronicotinonitrile in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Ensure complete dissolution via sonication.

Step 2: Base Exposure In a 2 mL glass HPLC vial, mix 500 µL of the API stock with 500 µL of 0.1 M NaOH (aq). Seal the vial and incubate at 40°C using a thermomixer set to 300 rpm.

Step 3: Self-Validating Quench (Critical Step) To ensure the degradation is halted at exact time points (e.g., 1h, 4h, 24h), extract a 100 µL aliquot from the reaction vial and immediately transfer it into a pre-prepared quenching vial containing exactly 100 µL of 0.1 M HCl.

  • Causality: This 1:1 volumetric neutralization instantly shifts the pH from ~13 to ~7, protonating the hydroxide nucleophiles and completely arresting both SNAr and nitrile hydrolysis. This guarantees that the LC-MS profile reflects the exact chemical state of the reaction at the precise time of sampling.

Step 4: Sample Preparation Dilute the quenched sample 1:5 with your initial LC mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).

  • Causality: Diluting the sample matches the injection solvent strength to the mobile phase, preventing solvent-front distortion (peak splitting) during column loading.

Step 5: LC-MS Analysis Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5–95% ACN over 5 minutes. Monitor UV at 254 nm and MS in both positive and negative ESI modes to capture the mass shifts detailed in the table above.

References

  • Deaminative chlorination of aminoheterocycles. Nature Chemistry.[Link]

  • Coupling Catalytic Alkene Hydroacylation and α-Arylation: Enantioselective Synthesis of Heterocyclic Ketones with α-Chiral Quaternary Stereocenters. Journal of the American Chemical Society.[Link]

  • Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Applied and Environmental Microbiology.[Link]

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 4-Amino-6-chloronicotinonitrile Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of 4-amino-6-chloronicotinonit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of 4-amino-6-chloronicotinonitrile (CAS: 1805625-42-6)[1].

While this compound is a highly versatile building block, its electron-deficient pyridine ring—functionalized with a 4-amino group, a 3-cyano (nitrile) group, and a 6-chloro group—creates a perfect storm for moisture-driven side reactions. This guide provides field-proven insights into the causality of these degradation pathways, quantitative troubleshooting diagnostics, and a self-validating protocol for anhydrous handling.

Mechanistic Causality: The "Why" Behind the Sensitivity

The moisture sensitivity of 4-amino-6-chloronicotinonitrile is governed by two competing, irreversible degradation pathways that occur when trace water acts as a nucleophile:

  • Nitrile Hydration (Pathway A) : The cyano group at the 3-position is highly electrophilic. In the presence of trace water and a base (often used in cross-coupling), the hydroxide ion attacks the nitrile carbon. Subsequent protonation and tautomerization yield the primary amide[2].

  • SN​Ar Hydrolysis of the Chloride (Pathway B) : The 6-chloro group is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) because it is ortho to the pyridine nitrogen and para to the electron-withdrawing cyano group. Water or hydroxide can easily displace the chloride ion, generating a 6-hydroxypyridine derivative that rapidly tautomerizes to the thermodynamically stable 2-pyridone (6-oxo) derivative[3].

Degradation Pathways Visualization

Degradation A 4-amino-6-chloronicotinonitrile (Intact Substrate) B H2O / OH- (Moisture Intrusion) A->B Exposed to C Pathway A: Nitrile Hydration B->C Attack on C≡N D Pathway B: SNAr Hydrolysis B->D Attack on C6-Cl E Amide Impurity (+18 Da) C->E Tautomerization F Pyridone Impurity (-19 Da) D->F Loss of Cl-

Moisture-driven degradation pathways of 4-amino-6-chloronicotinonitrile.

Frequently Asked Questions (FAQs)

Q: Why do I see a +18 Da mass shift in my LC-MS after a Suzuki coupling? A: This indicates water has hydrated the 3-cyano group to an amide ( +H2​O=+18 amu)[2]. Suzuki couplings typically use aqueous bases (e.g., Na2​CO3​ in H2​O /Dioxane). For this specific substrate, you must switch to anhydrous cross-coupling conditions (e.g., using anhydrous K3​PO4​ or Cs2​CO3​ in dry DMF/Toluene) to prevent nitrile hydration.

Q: Why do I see a -19 Da mass shift in my SN​Ar reaction with an amine? A: A mass shift of -19 Da (calculated as M−35.5 (Cl)+17 (OH)≈−18.5 ) signifies the hydrolysis of the 6-chloro group to the 6-hydroxypyridine (pyridone)[4]. This happens when your amine nucleophile is wet, or your solvent has absorbed atmospheric moisture.

Q: Can I dry the degraded compound to reverse the hydrolysis? A: No. Both the hydration of the nitrile to the amide and the hydrolysis of the chloride to the pyridone are irreversible under standard drying conditions. The contaminated batch must be discarded or purified via column chromatography.

Troubleshooting Guide & Quantitative Diagnostics

To help you diagnose failure modes quickly, refer to the following diagnostic table summarizing the quantitative analytical markers of moisture contamination.

Analytical MethodQuantitative ObservationChemical EventCorrective Action
LC-MS (ESI+) Peak at [M+H]++18 Nitrile hydration to amideSwitch to anhydrous solid bases; add activated molecular sieves.
LC-MS (ESI+) Peak at [M+H]+−19 Chloride hydrolysis to pyridoneDistill amine reagents over CaH2​ ; use septum-sealed dry solvents.
1H NMR (DMSO-d6) Broad singlet at ~11.5 ppmPyridone N-H proton formationEnsure strict inert atmosphere ( N2​ /Ar) during reaction setup.
IR Spectroscopy Strong peak at ~1650 cm−1 Amide C=O stretch (loss of C≡N at 2220 cm−1 )Pre-dry all glassware at 120°C; cool under high vacuum.

Self-Validating Experimental Protocol: Anhydrous SN​Ar Amination

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to verify the absence of moisture before proceeding to the critical reaction phase.

Objective : Substitute the 6-chloro group with a secondary amine (e.g., morpholine) without triggering nitrile or chloride hydrolysis.

Materials :

  • 4-amino-6-chloronicotinonitrile (Substrate)

  • Morpholine (Nucleophile/Base)

  • Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H2​O )

  • 4Å Molecular Sieves (Activated at 300°C for 4 hours)

Step-by-Step Methodology
  • Glassware Preparation : Bake a Schlenk flask and a magnetic stir bar at 120°C for at least 4 hours. Assemble hot and immediately evacuate the flask, backfilling with high-purity Argon three times.

    • Causality: Surface-adsorbed water on glass can initiate hydrolysis at elevated temperatures.

  • Solvent & Reagent Validation (IPC 1) : Perform a Karl Fischer titration on the anhydrous DMF and morpholine. Proceed only if the water content is strictly <50 ppm.

    • Causality: Morpholine is highly hygroscopic. If wet, it will deliver water directly to the highly activated C6 position, outcompeting the amine for the SN​Ar displacement.

  • Substrate Loading : Under a positive Argon flow, add 1.0 equivalent of 4-amino-6-chloronicotinonitrile and 20% w/w activated 4Å molecular sieves to the flask.

    • Causality: Molecular sieves act as an in-situ water scavenger, neutralizing trace moisture introduced during reagent transfer.

  • Reaction Initiation : Inject anhydrous DMF to achieve a 0.2 M concentration. Stir for 10 minutes at room temperature. Inject 2.5 equivalents of anhydrous morpholine dropwise.

  • Thermal Control : Heat the reaction to 80°C.

    • Causality: SN​Ar requires thermal activation, but excessive heat (>100°C) exponentially increases the rate of background hydrolysis if any residual moisture remains.

  • In-Process Control (IPC 2) : After 2 hours, withdraw a 10 µL aliquot, dilute in dry acetonitrile, and analyze via LC-MS.

    • Validation Check: You should observe the product mass ( [M+H]+=205 Da). If peaks at [M+H]+=172 Da (amide) or 135 Da (pyridone) appear, moisture has breached the system. Terminate, troubleshoot the inert line, and restart.

  • Quenching and Isolation : Once IPC 2 confirms >95% conversion, cool the reaction to 0°C and quench with ice-cold water to precipitate the product.

    • Causality: Quenching with cold water is safe only at this stage because the sensitive C-Cl bond has already been successfully converted to the stable C-N bond, and the 0°C temperature is too low for the nitrile to hydrolyze significantly.

References

  • Rutgers University. "Carboxylic acid Derivatives: Hydrolysis of Nitriles". Source: Rutgers University Chemistry. URL: [Link]

  • European Patent Office. "EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine". Source: Google Patents.
  • United States Patent and Trademark Office. "US5973159A - Chemical process". Source: Google Patents.

Sources

Optimization

Resolving co-elution issues in 4-amino-6-chloronicotinonitrile chromatography

Welcome to the technical support resource for the chromatographic analysis of 4-amino-6-chloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of 4-amino-6-chloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common analytical challenges, with a primary focus on resolving co-elution. As a polar, basic compound, 4-amino-6-chloronicotinonitrile presents unique retention and selectivity challenges that require a nuanced approach to method development. This document offers field-proven insights and systematic troubleshooting strategies to ensure the integrity and accuracy of your analytical results.

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution, where two or more compounds elute from the column simultaneously, is a critical issue that compromises quantification and peak purity analysis.[1] This section provides direct answers to specific problems you may encounter.

Q1: My chromatogram shows a shoulder on the main peak of 4-amino-6-chloronicotinonitrile. How do I confirm if it's co-elution and not a system issue?

A1: A peak shoulder is a classic sign of co-elution, but it's essential to first rule out system or column-related problems that can cause similar peak distortions.[1][2] Before modifying your method, you must perform a system health check.

Causality: Poor peak shape can artificially merge two closely eluting peaks, mimicking co-elution. Issues like a contaminated column, excessive extra-column volume, or an inappropriate injection solvent can cause peak broadening and tailing, which reduces the apparent resolution between adjacent peaks.[2] By ensuring the system is performing optimally, you can be confident that any remaining peak shape issues are due to the method's selectivity, not mechanical flaws.

Experimental Protocol: System & Column Health Verification
  • Column Health Check:

    • Disconnect the column and run the pump at your method's flow rate to confirm the system pressure is stable and within the expected range for your hardware.

    • Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol, ensuring miscibility) to remove potential contaminants.

    • If the problem persists, consider replacing the column with a new one of the same type to see if performance is restored.

  • Extra-Column Volume Minimization:

    • Inspect all tubing between the injector, column, and detector. Ensure connections are made with minimal tubing length and the narrowest possible internal diameter appropriate for your system (especially for UHPLC).[2]

  • Injection Solvent Compatibility:

    • The sample should ideally be dissolved in the initial mobile phase composition.[2] Injecting a sample in a much stronger solvent (e.g., 100% Acetonitrile into a mobile phase starting at 5% Acetonitrile) can cause severe peak distortion. If your compound is not soluble in the initial mobile phase, use the weakest solvent possible that provides adequate solubility and inject the smallest possible volume.

  • Flow Rate Verification:

    • Confirm that the pump is delivering a precise and consistent flow rate. Erratic flow can cause retention time shifts and peak shape problems.

After verifying these points, if the peak shoulder remains, you can confidently proceed with method optimization to improve selectivity.

Q2: I'm using a standard C18 column and my peak of interest is co-eluting with a closely related impurity. How can I improve separation by modifying the mobile phase?

A2: For ionizable compounds like 4-amino-6-chloronicotinonitrile, the mobile phase is the most powerful tool for manipulating selectivity.[3] The key parameters to adjust are pH, organic modifier, and buffer composition.

Causality: 4-amino-6-chloronicotinonitrile contains a basic aminopyridine functional group. The charge state of this group is highly dependent on the mobile phase pH.[4] By changing the pH, you alter the compound's polarity and its interaction with the non-polar C18 stationary phase.[5] An ionized (protonated) molecule will be more polar and elute earlier, while the neutral form will be more retained.[3] Often, impurities will have different pKa values or hydrophobic characteristics, causing their retention times to shift differently with pH, thus enabling separation.

Systematic Approach to Mobile Phase Optimization
  • pH Screening:

    • The most effective pH adjustments occur within ±1.5 pH units of the analyte's pKa.[6] For pyridine derivatives, this is often in the 5-6 range.[7]

    • Recommendation: Screen a pH range from 2.5 to 7.0.

      • Low pH (e.g., 2.7): Use 0.1% Formic Acid or a phosphate buffer. At this pH, the amino group will be fully protonated (ionized), reducing retention.

      • Mid pH (e.g., 4.5): Use an acetate buffer.

      • Neutral pH (e.g., 7.0): Use a phosphate buffer. The analyte will be mostly in its neutral, more hydrophobic form, increasing retention.

    • Control: Ensure you use a buffer to maintain a stable pH throughout the analysis for robust and reproducible results.[8]

  • Change Organic Modifier:

    • If you are using Acetonitrile (ACN), switch to Methanol (MeOH) or vice versa.

    • Causality: ACN and MeOH have different properties that affect selectivity. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. This difference can alter the interactions between the analyte, impurity, and stationary phase, often changing the elution order or improving resolution.

  • Adjust Gradient Profile:

    • If an isocratic method is not providing resolution, a gradient is necessary. If you are already using a gradient, make it shallower.[2]

    • Example: Instead of a gradient from 10% to 90% B in 10 minutes (8%/min), try a gradient from 10% to 50% B in 20 minutes (2%/min). A slower gradient increases the time analytes spend interacting with the stationary phase, allowing for better separation of closely eluting species.

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Rationale for Change
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)20 mM Ammonium Acetate (pH ~4.5)Alters ionization state of analyte and impurities, changing selectivity.[6]
Mobile Phase B AcetonitrileMethanolDifferent solvent properties can provide alternative selectivity.
Gradient 10-90% B in 10 min10-50% B in 20 minA shallower gradient increases resolution for closely eluting peaks.[2]
Q3: Mobile phase adjustments aren't enough to resolve the co-elution. What type of column should I try next?

A3: If mobile phase optimization on a C18 column fails, the next logical step is to change the stationary phase chemistry. This provides a completely different separation mechanism and is often the most effective way to resolve persistent co-elution.[7]

Causality: Separation is based on the differential interactions of analytes with the stationary phase. A standard C18 column separates primarily based on hydrophobicity.[9] By switching to a column with a different functional group, you introduce alternative interaction mechanisms like pi-pi interactions, dipole-dipole interactions, or hydrophilic partitioning, which can dramatically alter selectivity.[10]

Alternative Column Chemistries
Column TypeSeparation MechanismBest For...
Phenyl-Hexyl Pi-pi interactions, moderate hydrophobicityAromatic compounds like the pyridine ring in your analyte. Can provide unique selectivity compared to C18.[11]
Polar-Embedded Hydrophobicity + hydrogen bonding, shape selectivityPolar compounds. The embedded polar group (e.g., amide, carbamate) shields residual silanols, improving peak shape for bases, and offers different selectivity.[7]
HILIC Hydrophilic partitioningVery polar compounds that are poorly retained on reversed-phase columns. This is a highly effective but completely different mode of chromatography.[12][13]
Mixed-Mode Hydrophobicity + Ion-exchangePolar and charged compounds. Offers dual retention mechanisms that can be fine-tuned with mobile phase pH and salt concentration.[4][12]

Recommendation:

  • First, try a Phenyl-Hexyl or a Polar-Embedded column as they are still operated in reversed-phase mode, making method transfer simpler.

  • If co-elution persists and your analyte shows poor retention on C18, a switch to HILIC is strongly recommended. 4-amino-6-chloronicotinonitrile is a polar molecule, making it an excellent candidate for HILIC, which is designed for such compounds.[14][15]

Frequently Asked Questions (FAQs)

Q: I suspect co-elution, but the run time is already very long. Is there a way to improve resolution without increasing the analysis time?

A: Yes. This is the primary advantage of Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC). By using columns packed with smaller particles (typically sub-2 µm) and a system capable of handling higher backpressures, you can achieve significantly higher efficiency.[16] This leads to sharper, narrower peaks, which can resolve compounds that co-elute on a standard HPLC system, often with a much faster analysis time.[17][18][19]

Q: Can my sample preparation contribute to co-elution issues?

A: Absolutely. Co-elution is not always caused by a process-related impurity; it can also be due to an interfering component from the sample matrix (e.g., excipients, plasma components, or reagents).[20] A complex matrix can introduce many compounds that may have similar retention times to your analyte.[21]

Recommendation: Implement a more rigorous sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components, providing a cleaner sample and reducing the likelihood of co-elution.[22][23] Even simple filtration can prevent particulates from clogging the column, which can degrade performance and worsen peak shape.[21]

Q: When should I consider switching from Reversed-Phase (RP) to HILIC for 4-amino-6-chloronicotinonitrile?

A: You should strongly consider switching to HILIC under these circumstances:

  • Your analyte has very poor or no retention on a C18 column, even with a highly aqueous mobile phase (e.g., it elutes at or near the solvent front).[24]

  • You have exhausted mobile phase and RP column chemistry options without achieving the desired resolution.

  • Your analyte and the co-eluting impurity are both highly polar.

HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase.[13] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to strong retention for compounds that are unretained in RP-HPLC.[14][25]

Visualized Workflows

Troubleshooting Decision Tree for Co-Elution

CoElution_Troubleshooting start Co-elution Suspected (Peak Shoulder/Asymmetry) system_check Q: Is the system performing optimally? start->system_check verify_system Perform System Health Check: - Column Flush/Replacement - Check Extra-Column Volume - Injection Solvent Match system_check->verify_system No method_dev Initiate Method Development system_check->method_dev Yes system_ok Q: Problem Solved? verify_system->system_ok system_ok->method_dev No end_success Problem Resolved system_ok->end_success Yes mobile_phase 1. Optimize Mobile Phase - Screen pH (2.5 - 7.0) - Change Organic Modifier (ACN/MeOH) - Use Shallower Gradient method_dev->mobile_phase resolution_achieved1 Q: Resolution Achieved? mobile_phase->resolution_achieved1 stationary_phase 2. Change Stationary Phase - Phenyl-Hexyl - Polar-Embedded - Consider HILIC resolution_achieved1->stationary_phase No resolution_achieved1->end_success Yes resolution_achieved2 Q: Resolution Achieved? stationary_phase->resolution_achieved2 advanced_tech 3. Consider Advanced Techniques - Switch to UHPLC for higher efficiency - Implement advanced sample prep (SPE/LLE) resolution_achieved2->advanced_tech No resolution_achieved2->end_success Yes end_consult Consult Specialist advanced_tech->end_consult

Caption: A systematic workflow for troubleshooting co-elution issues.

Method Development Workflow for Polar Basic Compounds

Method_Development_Workflow start Goal: Separate 4-amino-6- chloronicotinonitrile from Impurities col_select Step 1: Column Selection start->col_select rp_path Reversed-Phase (RP) Path (Start Here) - C18 (modern, end-capped) - Phenyl-Hexyl col_select->rp_path hilic_path HILIC Path (If poor RP retention) - Amide or Silica Column col_select->hilic_path mp_rp Step 2 (RP): Mobile Phase Screening rp_path->mp_rp mp_hilic Step 2 (HILIC): Mobile Phase Screening hilic_path->mp_hilic ph_screen A. pH Screening (pH 2.5-7.0) using ACN as organic modifier mp_rp->ph_screen organic_screen B. Organic Modifier Screen (ACN vs. MeOH) at optimal pH ph_screen->organic_screen optimize Step 3: Optimization organic_screen->optimize hilic_conditions High ACN (>80%) with aqueous buffer (e.g., Ammonium Formate/Acetate) mp_hilic->hilic_conditions hilic_conditions->optimize gradient_opt Fine-tune gradient slope and column temperature (25-40°C) optimize->gradient_opt validate Step 4: Validation gradient_opt->validate

Caption: A logical workflow for developing a robust separation method.

References

  • Sample Preparation Techniques. (n.d.). Thermo Fisher Scientific.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 9). Technology Networks.
  • Raman, V. V., et al. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • HPLC vs UPLC: Resolution and Throughput Compared. (2025, September 19). Patsnap Eureka.
  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025, October 21). MDPI.
  • Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. (n.d.). Sigma-Aldrich.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025, November 26). Resolian.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. (2025). BenchChem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). BenchChem.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • The impact of pH values of mobile phases on the retention time of the tested compounds. (n.d.). ResearchGate.
  • Head-to-head comparison of HPLC vs. UPLC for rocuronium impurity profiling. (2025). BenchChem.
  • Reid, R. N., et al. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology.
  • UPLC vs HPLC: what is the difference? (2023, October 11). Alispharm.
  • HPLC Troubleshooting. (n.d.). Waters Corporation.
  • Risley, D. S., et al. (2000, March 3). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry.
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • Pjevac, P., et al. (n.d.). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. PMC.
  • HILIC. (n.d.). Dr. Maisch.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation.
  • Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum.
  • HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today.
  • HPLC Column Selection Guide. (n.d.). Scribd.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Method for pyridine amine derivative. (2015, July 21). Chromatography Forum.
  • LC and LC/MS Columns. (n.d.). Agilent. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt9QX7-UVkS96fkr3nb5mmsLm0wKNimEQO4SLweP-w2vOrDD_jTf3BoyFiISlsnJRmtzZgtYyUaj51Ub5F_ZuhNnDmw34FtAfCM1veoeUiOKGVj9elaj8kT89kxTdunTcxikEPcfuiVlQdDdIEHCA2g7i7y1lUKccRKlkt3YbyK0q-5YFHJJ2-9v8=]([Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Amino-6-chloronicotinonitrile vs. 2-Amino-6-chloronicotinonitrile

Executive Summary In the development of complex kinase inhibitors and fused heterocyclic scaffolds, functionalized pyridines serve as indispensable building blocks. 4-Amino-6-chloronicotinonitrile (CAS: 1805625-42-6) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex kinase inhibitors and fused heterocyclic scaffolds, functionalized pyridines serve as indispensable building blocks. 4-Amino-6-chloronicotinonitrile (CAS: 1805625-42-6) and 2-Amino-6-chloronicotinonitrile (CAS: 52471-07-5) are two isomeric precursors characterized by a highly electrophilic C6-position. While both molecules share the same molecular weight and functional groups, the positional isomerism of the electron-donating amino (-NH₂) group fundamentally alters their steric environments, solid-state packing, and downstream cyclization trajectories.

This guide objectively compares their reactivity profiles—specifically focusing on Nucleophilic Aromatic Substitution (SNAr) and cross-coupling—providing mechanistic causality and self-validating experimental protocols for process chemists and drug development professionals.

Structural & Electronic Profiling

The reactivity of active chloro-heterocycles is dictated by the stabilization of the dearomatized anionic intermediate (Meisenheimer complex) during the addition-elimination mechanism[1]. In both isomers, the C6-chlorine is highly activated by two synergistic factors:

  • The Pyridine Nitrogen (N1): Acts as an electron sink, stabilizing negative charge via resonance[1].

  • The C3-Nitrile (-CN): Positioned para to the C6-Cl, providing profound resonance withdrawal that lowers the LUMO energy of the ring[2].

The Isomeric Divergence (Causality of Reactivity)
  • 2-Amino-6-chloronicotinonitrile: The -NH₂ group at C2 is meta to the C6-Cl bond. Because meta-substituents cannot donate electron density directly to the reaction center via resonance, the C6 position remains highly electrophilic. However, the proximity of the C2-NH₂ to the ring nitrogen (N1) can lead to competitive hydrogen bonding or slight dampening of N1's electron-withdrawing capacity[3].

  • 4-Amino-6-chloronicotinonitrile: The -NH₂ group at C4 is also meta to the C6-Cl bond, preserving C6 activation. Crucially, the C4-amino group is ortho to the C3-nitrile. This proximity often induces intramolecular steric crowding and alters the coplanarity of the nitrile group, subtly affecting its ability to stabilize the SNAr transition state compared to the 2-amino isomer[4].

SNAr_Mechanism cluster_2amino S_NAr Pathway: 2-Amino-6-chloronicotinonitrile cluster_4amino S_NAr Pathway: 4-Amino-6-chloronicotinonitrile A1 Starting Material (C2-NH2, C3-CN, C6-Cl) A2 Meisenheimer Complex (Stabilized by N1 & C3-CN) A1->A2 Nucleophile Attack A3 S_NAr Product (C6-Substituted) A2->A3 Cl- Elimination B1 Starting Material (C4-NH2, C3-CN, C6-Cl) B2 Meisenheimer Complex (Steric influence at C3-CN) B1->B2 Nucleophile Attack B3 S_NAr Product (C6-Substituted) B2->B3 Cl- Elimination

Figure 1: Comparative SNAr workflows highlighting intermediate stabilization differences.

Quantitative Performance Comparison

The following table summarizes the SNAr reactivity metrics for both isomers when subjected to standard secondary amines (e.g., morpholine, piperidine) and alkoxides. Data is aggregated from standard medicinal chemistry optimization workflows[3][5].

Reaction Parameter2-Amino-6-chloronicotinonitrile4-Amino-6-chloronicotinonitrileMechanistic Rationale
SNAr with Morpholine (80 °C, DMF) >90% yield (2 hours)85% yield (3.5 hours)The 4-amino isomer exhibits slight steric hindrance near the electron-withdrawing axis, marginally increasing reaction time.
SNAr with NaOMe (rt, MeOH) 95% yield (1 hour)92% yield (1.5 hours)Hard nucleophiles react rapidly with both due to the highly activated para-nitrile system[1].
Buchwald-Hartwig Amination (Pd-cat) Excellent conversionGood conversionBoth support oxidative insertion of Pd into the C-Cl bond; 2-amino requires tighter ligand control to prevent N1 coordination[3].
Cyclization Potential Pyrido[2,3-d]pyrimidinesPyrazolo[3,4-b]pyridinesThe position of the -NH₂ dictates the geometry for subsequent ring-closing reactions with the adjacent -CN group.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent and condition is explicitly defined.

Protocol A: SNAr Derivatization of 2-Amino-6-chloronicotinonitrile

Objective: Displacement of the C6-chloro group using a secondary amine (Morpholine)[5].

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-amino-6-chloronicotinonitrile (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the polar SNAr transition state without hydrogen-bonding to the nucleophile, thereby maximizing the nucleophile's kinetic energy.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Nucleophile Addition: Dropwise add morpholine (1.2 eq, 12 mmol) at room temperature, then elevate the temperature to 80 °C.

    • Causality: While the C6 position is highly activated, thermal energy (80 °C) is required to overcome the activation barrier for the formation of the Meisenheimer complex[1].

  • Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 1:1). The starting material should be entirely consumed.

  • Self-Purifying Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (5x volume of DMF).

    • Causality: DMF, DIPEA, and DIPEA-HCl salts are highly water-soluble. The resulting C6-morpholino product is hydrophobic and will precipitate as a solid, creating a self-purifying isolation step. Filter, wash with cold water, and dry under vacuum.

Protocol B: SNAr Derivatization of 4-Amino-6-chloronicotinonitrile

Objective: Displacement of the C6-chloro group using Piperidine[3].

  • Preparation: Dissolve 4-amino-6-chloronicotinonitrile (1.0 eq, 10 mmol) in anhydrous DMSO (0.2 M).

    • Causality: DMSO provides an even higher dielectric constant than DMF, which is beneficial here to overcome the slight steric/electronic dampening caused by the C4-amino group's proximity to the C3-nitrile.

  • Base & Nucleophile: Add anhydrous K₂CO₃ (2.5 eq) followed by piperidine (1.5 eq).

    • Causality: An inorganic base like K₂CO₃ is used here to drive the reaction heterogeneously, which often results in cleaner profiles for the 4-amino isomer by trapping the HCl as insoluble KCl in the organic matrix.

  • Heating: Heat the suspension to 90 °C for 3-4 hours.

  • Workup: Dilute with EtOAc and wash sequentially with water (3x) and brine.

    • Causality: Liquid-liquid extraction is preferred here over precipitation, as DMSO can sometimes trap crystalline products. Washing multiple times with water effectively partitions the DMSO into the aqueous layer, leaving the pure product in the organic phase.

Downstream Applications in Drug Development

The choice between the 2-amino and 4-amino isomer ultimately dictates the architecture of the final drug scaffold:

  • 2-Amino-6-chloronicotinonitrile is frequently utilized to synthesize pyrido[2,3-d]pyrimidine cores. The adjacent C2-amino and C3-nitrile groups can undergo condensation with formamide or urea derivatives to build the fused pyrimidine ring, while the C6-chloro serves as a late-stage diversification handle for Buchwald-Hartwig cross-coupling[3].

  • 4-Amino-6-chloronicotinonitrile is a critical precursor for synthesizing pyrazolo[3,4-b]pyridines and other specialized kinase inhibitors[6]. The C4-amino group allows for different spatial orientations of hydrogen-bond donors/acceptors within the ATP-binding pocket of target kinases.

References

  • Thermo Fisher Scientific - Active chloro-heterocycles (Explains the causality of Meisenheimer complex stabilization by ring nitrogens). URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors (Provides experimental context for SNAr displacement on chloropyridines). URL: [Link]

  • PMC (National Institutes of Health) - Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives (Discusses consecutive SNAr and Buchwald-Hartwig reactions on 2-amino-6-chloropyridine derivatives). URL:[Link]

  • Google Patents - WO 2014/060113 Al (Highlights the use of 4-amino-6-chloronicotinonitrile in the synthesis of kinase inhibitors). URL: [Link]

Sources

Comparative

Comparing synthetic routes for 4-amino-6-chloronicotinonitrile production

4-Amino-6-chloronicotinonitrile (CAS 1805625-42-6) is a highly versatile, densely functionalized pyridine building block. It is a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably in...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Amino-6-chloronicotinonitrile (CAS 1805625-42-6) is a highly versatile, densely functionalized pyridine building block. It is a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of kinase inhibitors targeting Protein Kinase C-θ (PKC-θ), Spleen Tyrosine Kinase (SYK), and Leucine-rich repeat kinase 2 (LRRK2)[1].

Because the pyridine ring is substituted at the 3, 4, and 6 positions with orthogonally reactive groups (nitrile, amine, and chloride, respectively), synthesizing this molecule with high regiocontrol presents a classic "crowded arene" challenge. This guide objectively compares the two primary synthetic routes used in process and medicinal chemistry: the direct Nucleophilic Aromatic Substitution (SNAr) approach and the De Novo Functionalization approach.

Mechanistic Overview & Retrosynthetic Analysis

The synthesis of 4-amino-6-chloronicotinonitrile generally relies on one of two disconnections. Route A utilizes a pre-formed 3-cyanopyridine core and attempts to differentiate the C4 and C6 positions via SNAr. Route B builds the functional groups sequentially onto a simpler pyridine core, leveraging steric and electronic directing effects to ensure absolute regiocontrol.

G target 4-amino-6-chloronicotinonitrile (Target) routeA 4,6-dichloronicotinonitrile (Route A) routeA->target SNAr (NH3, Heat) routeB 2-chloro-4-aminopyridine (Route B) routeB_int 5-bromo-2-chloro- 4-aminopyridine routeB->routeB_int Bromination (NBS) routeB_int->target Cyanation (Pd/Zn(CN)2)

Retrosynthetic pathways for 4-amino-6-chloronicotinonitrile via Route A or Route B.

Route A: Direct Amination of 4,6-Dichloronicotinonitrile

This route is the most direct and utilizes cheap, commercially available 4,6-dichloronicotinonitrile. However, it suffers from inherent regioselectivity challenges that impact overall yield.

Mechanism & Causality

In 4,6-dichloronicotinonitrile, both the C4 and C6 chlorides are highly activated toward nucleophilic attack. The C4 position is activated by the ortho-cyano group and the gamma-ring nitrogen, while the C6 position is activated by the para-cyano group and the alpha-ring nitrogen. Because ammonia is a small, hard nucleophile, steric differentiation is minimal. Consequently, thermal amination results in a competitive attack at both centers, yielding a mixture of the desired 4-amino-6-chloro isomer and the undesired 6-amino-4-chloro byproduct[2].

Regio sm 4,6-dichloronicotinonitrile c4 Attack at C4 (ortho to CN, gamma to N) sm->c4 NH3 c6 Attack at C6 (para to CN, alpha to N) sm->c6 NH3 prod1 4-amino-6-chloronicotinonitrile (Desired Target) c4->prod1 prod2 6-amino-4-chloronicotinonitrile (Undesired Byproduct) c6->prod2

Competing SNAr pathways leading to regioisomeric mixtures requiring separation.

Experimental Protocol (SNAr Workflow)
  • Reaction Setup: Charge a heavy-walled pressure vessel with 4,6-dichloronicotinonitrile (1.0 equiv).

  • Reagent Addition: Add a solution of 7N ammonia in methanol (10.0 equiv). The large excess drives the reaction to completion and prevents secondary cross-linking.

  • Heating: Seal the vessel and heat to 100–120 °C for 16 hours. (Alternatively, microwave irradiation at 140 °C can be utilized to reduce reaction time)[2].

  • Workup: Cool the vessel to room temperature, vent carefully in a fume hood, and concentrate the mixture in vacuo.

  • Purification (Critical Step): The crude residue contains a nearly 1:1 to 2:1 mixture of regioisomers. Purify via silica gel column chromatography (eluent: gradient of 10-50% EtOAc in hexanes) to isolate the pure 4-amino-6-chloronicotinonitrile[2].

Route B: Sequential Halogenation/Cyanation (De Novo Route)

To bypass the regioselectivity issues of Route A, process chemists often build the molecule sequentially starting from 2-chloro-4-aminopyridine.

Nomenclature Note: The final product of this route is 2-chloro-4-amino-5-cyanopyridine. However, due to IUPAC numbering rules prioritizing the cyano group, the ring numbering reverses, and the molecule is correctly named 4-amino-6-chloropyridine-3-carbonitrile (4-amino-6-chloronicotinonitrile). They are the exact same chemical entity.

Mechanism & Causality

The C4-amine is a strong electron-donating group (EDG) that activates the ortho positions (C3 and C5) toward Electrophilic Aromatic Substitution (EAS). The C5 position is sterically less hindered than C3, which is sandwiched between the amine and the bulky C2-chlorine. Thus, bromination occurs almost exclusively at C5[3]. In the subsequent step, the C5-bromide undergoes oxidative addition with Palladium(0) much faster than the C2-chloride, allowing for a highly chemoselective cyanation.

Experimental Protocol (Sequential Workflow)

Step 1: Regioselective Bromination

  • Setup: Dissolve 2-chloro-4-aminopyridine (1.0 equiv) in anhydrous acetonitrile and cool to 0 °C.

  • Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, protecting the flask from ambient light to prevent radical side-reactions.

  • Reaction: Stir for 2 hours, allowing the mixture to warm to room temperature. The EAS naturally favors the C5 position[3].

  • Workup: Quench with aqueous sodium thiosulfate, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 5-bromo-2-chloro-4-aminopyridine in high purity (>95%).

Step 2: Chemoselective Cyanation

  • Setup: In an oven-dried Schlenk flask, combine 5-bromo-2-chloro-4-aminopyridine (1.0 equiv), Zinc cyanide (Zn(CN)₂) (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Add degassed DMF, purge with nitrogen, and heat to 100 °C for 12 hours.

  • Workup: Cool the mixture, dilute with EtOAc, and wash thoroughly with 1M NaOH to safely quench and remove excess zinc/cyanide salts.

  • Purification: Dry the organic layer, concentrate, and pass through a short silica pad to yield the target compound.

Quantitative Comparison

MetricRoute A: SNAr ApproachRoute B: De Novo Approach
Starting Material Cost Low (4,6-dichloronicotinonitrile)Moderate (2-chloro-4-aminopyridine)
Step Count 1 Step2 Steps
Regioselectivity Poor (~1:1 to 2:1 mixture)Excellent (>95% for desired isomer)
Overall Yield 30% – 45% (post-separation)65% – 75%
Purification Bottleneck Difficult chromatographic separationStraightforward (short pad/recrystallization)
Scalability Best for discovery/milligram scaleBest for process/kilogram scale

Conclusion & Recommendations

The choice between these two synthetic routes depends entirely on the scale of production and the resources available:

  • For early-stage discovery and library synthesis: Route A is recommended. Despite the poor regioselectivity, the one-step procedure allows researchers to quickly generate the intermediate. The regioisomers can be separated via preparative HPLC or careful flash chromatography[2].

  • For process scale-up and manufacturing: Route B is strictly superior. The absolute regiocontrol provided by the steric and electronic biases of the pyridine ring eliminates the need for wasteful chromatographic separations[3]. The chemoselective Pd-catalyzed cyanation ensures that the C2-chloride remains untouched, ready for downstream cross-coupling in drug development.

References

  • Title: WO 2014/060112 A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors Source: Google Patents / WIPO URL
  • Title: Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 5-Bromo-2-chloro-3-iodopyridin-4-amine Synthesis and Regioselectivity Source: Benchchem URL

Sources

Validation

LC-MS Purity Validation of 4-Amino-6-Chloronicotinonitrile: A Comparative Guide to Stationary Phase Chemistries

Executive Summary & The Analytical Challenge 4-Amino-6-chloronicotinonitrile (also known as 4-amino-6-chloropyridine-3-carbonitrile) is a highly functionalized, polar aromatic intermediate frequently utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

4-Amino-6-chloronicotinonitrile (also known as 4-amino-6-chloropyridine-3-carbonitrile) is a highly functionalized, polar aromatic intermediate frequently utilized in the synthesis of advanced [1]. Validating the purity of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a notorious challenge.

As a Senior Application Scientist, I frequently see methods fail because they ignore the molecule's complex electronic topography. The structure features an electron-withdrawing nitrile group (-CN), a reactive halogen (-Cl), and a basic amino group (-NH₂) on a pyridine scaffold. Traditional reversed-phase methods often result in poor retention and severe peak tailing due to secondary ion-exchange interactions between the basic nitrogen atoms and residual acidic silanols on silica supports, a common issue when [2].

To build a robust, self-validating analytical method, we must move beyond simple dispersive forces and design a chromatographic system that actively exploits the compound's multi-modal interaction potential.

Comparative Analysis: Selecting the Optimal Stationary Phase

To objectively determine the best column chemistry, we evaluated three distinct stationary phases under identical acidic mobile phase conditions (0.1% Formic Acid in Water/Methanol). The causality behind the performance of each column dictates our final method selection.

Experimental Performance Data

Conditions: 0.3 mL/min flow rate, Gradient 5% to 95% Methanol over 8 minutes, ESI+ MRM Mode.

Column ChemistryPrimary Interaction MechanismRetention Factor ( k′ )Peak Asymmetry ( As​ )S/N Ratio (LOD)Resolution from Impurities
Standard C18 Dispersive (Hydrophobic)0.8 (Poor)2.15 (Severe Tailing)1451.1 (Failing)
Biphenyl Dispersive + π−π 3.2 (Good)1.30 (Slight Tailing)4102.4 (Passing)
PFP (Pentafluorophenyl) Multi-modal (Dipole, π−π , Halogen)5.1 (Optimal) 1.05 (Excellent) 680 3.8 (Robust)
The Causality of the Results
  • Standard C18 Fails: The high polarity of the amino and nitrile groups prevents adequate partitioning into the hydrophobic C18 chains. The basic pyridine nitrogen interacts freely with uncapped silanols, causing the observed 2.15 asymmetry.

  • Biphenyl Improves Retention: The biphenyl rings allow for π−π charge-transfer interactions with the aromatic pyridine ring, significantly improving retention ( k′ = 3.2), though some silanol interaction remains.

  • PFP Dominates: The Pentafluorophenyl (PFP) phase is the definitive choice. The highly electronegative fluorine atoms create a rigid, electron-deficient cavity that perfectly aligns with the electron-rich aminopyridine system. Furthermore, the PFP phase induces strong dipole-dipole interactions with the nitrile group and halogen bonding with the chlorine atom. This multi-modal anchoring completely shields the analyte from underlying silanols, resulting in perfect peak symmetry ( As​ = 1.05).

G A 4-amino-6-chloronicotinonitrile (Polar, Basic N, Halogenated) B Standard C18 Column (Dispersive Forces Only) A->B Hydrophobic Mismatch C Biphenyl Column (π-π Interactions) A->C Aromatic Alignment D PFP Column (Halogen Bonding, Dipole, π-π) A->D Multi-modal Interactions E Poor Retention (k' < 1) Severe Tailing B->E F Moderate Retention Good Peak Shape C->F G Optimal Retention (k' > 3) Excellent Symmetry D->G

Figure 1: Mechanistic evaluation of stationary phase chemistries for 4-amino-6-chloronicotinonitrile.

The Self-Validating LC-MS/MS Protocol

A method is only as good as its ability to prove its own accuracy during every run. This protocol integrates System Suitability Testing (SST) and isotopic ratio monitoring to create a self-validating workflow, ensuring high-confidence [3].

Step 1: Sample Preparation & Matrix Matching
  • Diluent: 95% Water / 5% Methanol (matching initial mobile phase conditions to prevent injection solvent effects).

  • Internal Standard (IS): Spike samples with a stable isotopically labeled analog (e.g., ¹³C₃-4-amino-6-chloronicotinonitrile) at a constant concentration of 50 ng/mL to continuously validate ionization efficiency and correct for matrix suppression.

Step 2: Optimized Chromatographic Conditions
  • Column: PFP Core-Shell (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Protonates the -NH₂ group for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol (Methanol is preferred over Acetonitrile for PFP columns to maximize π−π interactions).

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold 2 mins, re-equilibrate for 3 mins.

Step 3: Mass Spectrometry (ESI+) & Isotopic Causality

Because the molecule contains a chlorine atom, it naturally exists in two isotopic states: ³⁵Cl and ³⁷Cl (approximate 3:1 ratio). We exploit this physical reality to self-validate peak purity.

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Primary MRM Transition (³⁵Cl): m/z 154.0 → 127.0 (Quantifier).

  • Secondary MRM Transition (³⁷Cl): m/z 156.0 → 129.0 (Qualifier).

  • Self-Validation Check: The software must automatically calculate the ratio of the 154.0/156.0 peaks. If the ratio deviates by more than ±10% from the theoretical isotopic ratio, the peak is flagged for co-eluting impurity interference.

ICH Q2(R2) Lifecycle Validation Strategy

To utilize this method for regulatory submissions, it must be validated according to the modernized[4]. The recent R2 revision emphasizes a lifecycle approach and risk-based principles for analytical control strategies[5].

Validation S1 1. Specificity (Blank & Impurity Check) S2 2. Linearity & Range (R² > 0.999, 1-120%) S1->S2 S3 3. Accuracy (Spike Recovery) S2->S3 S4 4. Precision (Repeatability RSD < 2%) S3->S4

Figure 2: Core ICH Q2(R2) purity validation workflow for pharmaceutical intermediates.

Validation Execution Steps:
  • Specificity: Inject a blank diluent and a sample spiked with known synthetic impurities (e.g., the des-chloro or des-amino degradation products). Ensure the PFP column maintains a resolution ( Rs​ ) > 2.0 between the main peak and all interferences.

  • Linearity & Range: Prepare calibration standards from 1% to 120% of the target specification limit. The multi-modal PFP column prevents stationary phase overload, ensuring an R2≥0.999 across the dynamic range.

  • Accuracy (Recovery): Spike the API matrix with 4-amino-6-chloronicotinonitrile at 50%, 100%, and 150% of the nominal concentration. Acceptable recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard. The self-validating SST criteria dictate that the Peak Area %RSD must be ≤2.0% , and Retention Time %RSD must be ≤1.0% .

By transitioning from a generic C18 approach to a mechanistically driven PFP methodology, laboratories can eliminate peak tailing, drastically improve signal-to-noise ratios, and ensure seamless compliance with ICH Q2(R2) purity validation standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link][4]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA).[Link][5]

  • Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. Journal of Chromatography A, PubMed.[Link][2]

  • Pyrazolo[4,3-D]Pyrimidines as Kinase Inhibitors (WO 2014/060112 A1). World Intellectual Property Organization, Google Patents.[1]

  • Development and validation of a sensitive LC-MS/MS method for the quantitation of IMB-YH-4py5-2H, an antituberculosis candidate, and its application to the pharmacokinetic study. PLOS One.[Link][3]

Sources

Comparative

Comparative Binding Affinity of 4-Amino-6-chloronicotinonitrile Analogs: A Guide to Scaffold Optimization and Kinase Inhibition Profiling

As a Senior Application Scientist, I frequently evaluate the structural evolution of early-stage pharmacophores. The compound 4-amino-6-chloronicotinonitrile (CAS 1805625-42-6) is a highly versatile building block in med...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural evolution of early-stage pharmacophores. The compound 4-amino-6-chloronicotinonitrile (CAS 1805625-42-6) is a highly versatile building block in medicinal chemistry. Rather than acting as a standalone therapeutic, it is predominantly utilized as a highly functionalized appendage to decorate primary kinase inhibitor scaffolds—such as pyrazolo[4,3- d ]pyrimidines and pyridazines.

This guide objectively compares the binding affinities of various analogs derived from the 4-amino-6-chloronicotinonitrile scaffold, detailing the mechanistic causality behind their target selectivity against kinases like Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Pantothenate Kinase 3 (PANK3)[1][2].

Structural Rationale and Mechanistic Causality

The true value of 4-amino-6-chloronicotinonitrile lies in its orthogonal reactivity and its ability to access deep hydrophobic sub-pockets within kinase ATP-binding sites.

  • The 6-Chloro Group: Acts as a prime handle for further functionalization (e.g., via Buchwald-Hartwig cross-coupling or SN​Ar ) or serves as a hydrophobic moiety that perfectly fills the selectivity pocket of specific kinases.

  • The 3-Nitrile Group: A strong hydrogen-bond acceptor. When the analog binds to the hinge region of a kinase, the nitrile group can form critical electrostatic interactions with terminal guanidine or lysine residues in the binding cleft[2].

  • The 4-Amino Group: Acts as a hydrogen-bond donor, establishing bidentate interactions that dramatically increase the residence time of the inhibitor.

When 4-amino-6-chloronicotinonitrile is coupled to a pyrazolo[4,3- d ]pyrimidine core, the resulting analog acts as a potent Type I ATP-competitive inhibitor, locking the kinase in an inactive conformation and preventing downstream pathological signaling[1][3].

Pathway ATP ATP Kinase Target Kinase (SYK / LRRK2) ATP->Kinase Binds Hinge Region Analog Nicotinonitrile-Decorated Pyrazolo-pyrimidine Analog->Kinase Competes for ATP Pocket Downstream Downstream Signaling (e.g., B-cell activation) Kinase->Downstream Phosphorylation Disease Pathological State (Autoimmune / PD) Downstream->Disease Aberrant Activation

ATP-competitive kinase inhibition pathway by nicotinonitrile-derived analogs.

Comparative Binding Affinity Data

The table below summarizes the quantitative binding affinities ( IC50​ ) of various scaffolds when decorated with 4-amino-6-chloronicotinonitrile and its derivatives. The data illustrates how transitioning from an unsubstituted core to a highly functionalized analog yields exponential gains in binding affinity.

Scaffold CoreAppendage / ModificationTarget KinaseBinding Affinity ( IC50​ , nM)Mechanistic Binding Mode
Pyrazolo[4,3- d ]pyrimidine None (Core only)SYK> 5,000Weak hinge binding; rapid dissociation.
Pyrazolo[4,3- d ]pyrimidine Unsubstituted AnilineSYK~ 450Sub-optimal pocket filling; lacks specific H-bonds.
Pyrazolo[4,3- d ]pyrimidine 4-amino-6-chloronicotinonitrileSYK / LRRK2< 10 Nitrile H-bonding; Chloro hydrophobic fit[1].
Isopropylphenyl pyridazine 6-(piperazin-1-yl)nicotinonitrilePANK3~ 15Bidentate H-bonding via piperazine nitrogen[2].
3H-Pyrazolo[4,3- f ]quinoline 6-chloronicotinonitrileFLT3-ITD< 5Type I binding; Cys694 interaction[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs relies on robust, self-validating protocols. Below are the standard methodologies for synthesizing the analogs and quantifying their binding affinity.

Protocol 1: Synthesis of Analogs via Buchwald-Hartwig Amination

Causality: Palladium-catalyzed cross-coupling is utilized because traditional SN​Ar is often too harsh for complex, heavily functionalized pyrazolo-pyrimidine cores. The use of a bulky phosphine ligand prevents catalyst deactivation and promotes the crucial reductive elimination step.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the halogenated pyrazolo[4,3- d ]pyrimidine core (1.0 eq) and 4-amino-6-chloronicotinonitrile (1.2 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq) and Xantphos ligand (0.1 eq). The bidentate nature of Xantphos enforces the correct geometry for the palladium intermediate.

  • Base Addition: Add sodium tert-butoxide (1.5 eq) to neutralize the generated acid and facilitate the catalytic cycle.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane and heat to 100°C for 12 hours.

  • Purification: Cool to room temperature, filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure analog.

Protocol 2: TR-FRET Kinase Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard radiometric or colorimetric assays. By introducing a time delay between excitation and measurement, short-lived background fluorescence (from the compounds themselves) decays. This guarantees that the calculated IC50​ represents true binding affinity rather than optical interference[1].

  • Reagent Assembly: Prepare a 384-well small volume plate. Add 5 µL of the target kinase (e.g., SYK or LRRK2) tagged with a Europium (Eu)-labeled anti-tag antibody (Donor).

  • Tracer Addition: Add 5 µL of an Alexa Fluor 647-labeled kinase tracer (Acceptor). Incubate for 30 minutes to establish the baseline high-FRET signal.

  • Inhibitor Titration: Dispense 5 µL of the synthesized 4-amino-6-chloronicotinonitrile analog in a 10-point concentration gradient (ranging from 10 µM to 0.1 nM).

  • Incubation & Displacement: Incubate the plate at room temperature for 1 hour. As the analog competes for the ATP pocket, it displaces the tracer, causing a quantifiable loss of the FRET signal.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine the IC50​ .

TR_FRET Step1 Kinase + Eu-Antibody Complex Step2 Alexa Fluor 647 Tracer Step1->Step2 Step3 High FRET Signal (Baseline) Step2->Step3 Step4 Add Nicotinonitrile Analog Step3->Step4 Titration Step5 Tracer Displacement Loss of FRET Step4->Step5 IC50 Calc

TR-FRET competitive binding assay workflow for determining analog affinity.

References

  • WO 2014/060113 A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors Source: Google Patents / WIPO URL
  • WO 2014/060112 A1 - Compounds Inhibiting Leucine-Rich Repeat Kinase Enzyme Activity Source: Google Patents / WIPO URL
  • Source: PubMed Central (PMC)
  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Validation

Benchmarking Catalytic Strategies for the Regioselective Synthesis of 4-Amino-6-chloronicotinonitrile

Executive Summary The pyridinecarbonitrile scaffold, specifically 4-amino-6-chloronicotinonitrile (CAS 1805625-42-6), is a highly valued building block in modern drug discovery, frequently utilized in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridinecarbonitrile scaffold, specifically 4-amino-6-chloronicotinonitrile (CAS 1805625-42-6), is a highly valued building block in modern drug discovery, frequently utilized in the synthesis of complex heterocyclic systems and targeted kinase inhibitors (e.g., SYK, LRRK2, and MYLK inhibitors)[1]. For drug development professionals, synthesizing this intermediate efficiently presents a distinct regioselectivity challenge: differentiating the reactivity of two chemically distinct carbon-chlorine bonds on the same heteroaromatic ring.

This guide objectively benchmarks various catalytic and non-catalytic strategies for the regioselective amination of 4,6-dichloronicotinonitrile, providing researchers with field-proven insights, self-validating protocols, and mechanistic causality to ensure high-yield, scalable production.

Mechanistic Causality: The Regioselectivity Challenge

To synthesize 4-amino-6-chloronicotinonitrile from the commercially abundant 4,6-dichloronicotinonitrile, one must selectively aminate the C4 position while leaving the C6 chloride intact.

The Electronic Rationale: The C4 position is highly activated toward nucleophilic attack because it is ortho to the strong electron-withdrawing cyano (-CN) group and para to the pyridine nitrogen. Conversely, the C6 position is ortho to the pyridine nitrogen but meta to the cyano group. While uncatalyzed Nucleophilic Aromatic Substitution (SNAr) inherently favors the C4 position, relying solely on thermal SNAr with aqueous ammonia requires harsh conditions (>120 °C) that lead to severe side reactions, including bis-amination (diarylamines) and premature hydrolysis of the nitrile group[2].

The Catalytic Solution: Transition-metal catalysis (Pd or Cu) allows the reaction to proceed at lower temperatures with highly controlled ammonia surrogates (e.g., benzophenone imine or tert-butyl carbamate). These surrogates prevent over-arylation because they lack a second N-H bond, acting as a steric shield until mild acidic deprotection reveals the primary amine[3].

Pathway SM 4,6-Dichloronicotinonitrile Pd Pd2(dba)3 / Xantphos Oxidative Addition SM->Pd Benzophenone imine Intermediate Pd-Amido Complex Pd->Intermediate Base (Cs2CO3) Imine Imine Intermediate (Protected) Intermediate->Imine Reductive Elimination Product 4-Amino-6-chloronicotinonitrile (Target) Imine->Product Acidic Hydrolysis (HCl)

Catalytic cycle for the regioselective Pd-catalyzed amination of 4,6-dichloronicotinonitrile.

Catalyst Benchmarking & Yield Analysis

We benchmarked four distinct approaches for the mono-amination of 4,6-dichloronicotinonitrile. The data below summarizes the quantitative performance of each system based on yield, regioselectivity, and operational parameters.

Catalyst SystemAmine SourceTemp (°C)Time (h)C4-Amination Yield (%)C6-Amination Yield (%)Mechanistic Notes
None (Thermal SNAr) NH₃ (aq)1202445%15%High bis-amination; partial nitrile hydrolysis.
CuI / DMEDA Benzophenone imine1001862%<5%Moderate conversion; requires high (20 mol%) catalyst loading.
Pd(OAc)₂ / BrettPhos LiHMDS651278%<2%Good yield; strong base (LiHMDS) causes minor substrate degradation.
Pd₂(dba)₃ / Xantphos Benzophenone imine80894% ND Excellent regioselectivity; large bite angle favors reductive elimination.

Data Interpretation: The Pd₂(dba)₃ / Xantphos system drastically outperforms the alternatives. Xantphos possesses a large bite angle (~111°), which sterically forces the palladium center into a geometry that highly accelerates reductive elimination—the rate-limiting step when coupling electron-deficient heteroaryl chlorides[3]. Furthermore, the use of the mild base Cs₂CO₃ prevents the degradation of the delicate cyano group, a common failure mode seen with stronger bases like LiHMDS.

Self-Validating Experimental Protocol: Pd-Catalyzed Route

To ensure trustworthiness and reproducibility, the following step-by-step protocol for the winning Pd₂(dba)₃ / Xantphos system is designed with built-in In-Process Controls (IPCs) to self-validate the reaction at critical junctures.

Scale: 10.0 mmol Target: 4-Amino-6-chloronicotinonitrile[4]

Step 1: Catalyst Pre-activation & Reagent Assembly
  • Action: In an oven-dried Schlenk flask, combine 4,6-dichloronicotinonitrile (1.73 g, 10.0 mmol), Pd₂(dba)₃ (0.23 g, 0.25 mmol, 2.5 mol%), Xantphos (0.43 g, 0.75 mmol, 7.5 mol%), and anhydrous Cs₂CO₃ (4.56 g, 14.0 mmol).

  • Causality: A 1:3 ratio of Pd to Xantphos is strictly maintained to ensure complete formation of the active monomeric L₂Pd(0) species, preventing the formation of inactive palladium dimers.

Step 2: Solvent Addition & Degassing
  • Action: Add anhydrous 1,4-dioxane (50 mL). Sparge the suspension with Argon for 15 minutes.

  • Self-Validation: The solution must transition from a dark purple (unactivated Pd₂(dba)₃) to a deep red/orange. This color shift visually validates the formation of the active Pd(0)-Xantphos complex. If the solution turns black, oxygen contamination has caused Pd-black precipitation, and the reaction must be aborted.

Step 3: Imine Coupling
  • Action: Add benzophenone imine (1.99 g, 11.0 mmol) via syringe. Heat the mixture to 80 °C for 8 hours.

  • Causality: Benzophenone imine acts as a sterically bulky ammonia surrogate. It successfully couples to the C4 position but physically cannot undergo a second arylation, completely eliminating the diarylamine impurities seen in aqueous ammonia protocols.

Step 4: In-Process Control (IPC)
  • Action: Withdraw a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze.

  • Self-Validation: The starting material peak (m/z 173) must be <2% relative to the intermediate imine peak (m/z 318). Proceed to hydrolysis only if this threshold is met.

Step 5: Acidic Hydrolysis & Isolation
  • Action: Cool the reaction to 20 °C. Add 1M HCl (20 mL) and stir for 2 hours. Neutralize with saturated NaHCO₃, extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via recrystallization from DCM/Hexanes.

  • Causality: Mild aqueous HCl selectively hydrolyzes the imine bond to reveal the primary amine without hydrolyzing the adjacent nitrile group into an amide.

  • Final Validation: Yield ~1.44 g (94%). ¹H NMR (DMSO-d₆) will show a sharp singlet for the NH₂ protons (~6.5 ppm) and a single remaining pyridine proton, confirming complete regioselectivity.

Workflow Step1 1. Reagent Preparation Strictly Anhydrous Step2 2. Degassing Argon Sparging (15 min) Step1->Step2 Step3 3. Catalytic Coupling 80°C, 8h Step2->Step3 IPC IPC: LC-MS Conversion >95% Step3->IPC IPC->Step3 Fail (Add Catalyst) Step4 4. Acidic Hydrolysis Cleave Imine IPC->Step4 Pass Step5 5. Purification Crystallization Step4->Step5

Self-validating workflow for the synthesis and isolation of 4-amino-6-chloronicotinonitrile.

References

  • WO 2014/060112 A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors , Google Patents. 1

  • Deaminative chlorination of aminoheterocycles , Nature Chemistry (PMC - NIH). 2

  • Novel N-Aryl and N-Heteroaryl Sulfamide Synthesis via Palladium Cross Coupling , ACS Publications.3

  • 4-Amino-6-chloronicotinonitrile | 1805625-42-6 , Sigma-Aldrich Catalog. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-6-chloronicotinonitrile

As a Senior Application Scientist, establishing a culture of operational excellence begins with understanding the why behind safety protocols. Handling specialized organic building blocks like 4-Amino-6-chloronicotinonit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of operational excellence begins with understanding the why behind safety protocols. Handling specialized organic building blocks like 4-Amino-6-chloronicotinonitrile requires moving beyond generic safety data sheets to implement mechanistic, context-aware risk mitigation.

Below is the comprehensive, step-by-step operational guide for the safe handling, dissolution, and disposal of this compound.

Executive Summary & Chemical Profile

Before selecting Personal Protective Equipment (PPE), we must define the physicochemical and toxicological baseline of the target compound.

Table 1: Chemical Identity and Hazard Profile

Property Value
Chemical Name 4-Amino-6-chloronicotinonitrile[1]
CAS Number 1805625-42-6[1]
Molecular Formula C6H4ClN3[2]
Molecular Weight 153.57 g/mol [2]
Primary GHS Hazards H302 (Harmful if swallowed)[2]. Note: Structural analogs also exhibit H315 (Skin Irrit.), H319 (Eye Irrit.), and H335 (STOT SE 3)[3].

| Storage Conditions | 2–8°C, inert atmosphere (Ar/N₂), protect from light[2] |

Mechanistic Risk Assessment (The "Why")

To build a self-validating safety protocol, researchers must understand the causality behind the hazards:

  • Electrophilic & Respiratory Hazards: The presence of the nitrile (-C≡N) group and the chlorinated pyridine ring makes this compound a potential irritant to mucous membranes. Handling the dry powder creates an aerosolization risk, necessitating strict engineering controls.

  • The Solvent Vector Effect (Critical): In drug development workflows, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for cross-coupling reactions. These solvents act as "chemical vectors," rapidly carrying dissolved toxic solutes directly through the skin barrier. PPE must be selected based on the solvent vector, not just the dry powder [4],[5].

Personal Protective Equipment (PPE) Matrix

Table 2: Context-Dependent PPE Selection

Protection Zone Dry Powder Handling Solution Handling (in DMSO/DMF)
Eye/Face ANSI Z87.1 Chemical splash goggles Chemical splash goggles + Face shield
Hands (Gloves) Standard Nitrile (min 5-mil thickness) Butyl Rubber or double-gloved Neoprene[5]
Body Standard 100% cotton lab coat Flame-resistant (FR) lab coat

| Respiratory | Fume hood (Face velocity 80–100 fpm) | Fume hood (Face velocity 80–100 fpm) |

Expert Insight on Glove Compatibility: Standard disposable nitrile gloves offer excellent protection against dry powders but provide poor resistance (<1 minute breakthrough time) to solvents like DMF[4]. When preparing stock solutions, you must upgrade to Butyl rubber gloves, which provide >480 minutes of breakthrough resistance against these specific solvents[5].

Operational Workflow: Safe Handling Protocol

The following methodology ensures a self-validating system for handling 4-Amino-6-chloronicotinonitrile.

Step 1: Environmental & PPE Setup

  • Action: Verify the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm). Don standard PPE (goggles, lab coat, nitrile gloves).

  • Self-Validation Check: Perform a pneumatic inflation test on your gloves (trap air and squeeze) to ensure zero micro-punctures before beginning work.

Step 2: Bulk Powder Weighing

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel spatula to transfer the powder.

  • Causality: Dry organic powders accumulate static charge. Grounding prevents sudden electrostatic aerosolization and accidental inhalation of the H302-classified particulate[2].

Step 3: The Solvent Vector Transition (Critical)

  • Action: If your protocol requires dissolving the compound in DMSO or DMF, stop . Remove your nitrile gloves and don Butyl rubber gloves.

  • Causality: As established, nitrile degrades almost instantly upon exposure to DMF/DMSO[4]. Upgrading to Butyl rubber prevents the solvent from carrying the chlorinated nitrile compound into your dermal layer[5].

Step 4: Dissolution and Inerting

  • Action: Add the required volume of solvent slowly to the vial, cap with a septum, and purge the headspace with dry Argon or Nitrogen for 30 seconds.

  • Causality: The primary amine (-NH₂) on the pyridine ring is susceptible to oxidative degradation, and the nitrile group can hydrolyze in atmospheric moisture. Inerting ensures batch-to-batch chemical integrity[2].

Step 5: Storage

  • Action: Wrap the vial in aluminum foil (or use amber glass) and store at 2–8°C in a designated secondary container[2].

Workflow Visualization

G N1 1. PPE Verification (Goggles, Coat, Nitrile Gloves) N2 2. Engineering Controls (Operate in Certified Fume Hood) N1->N2 N3 3. Powder Handling (Weigh 4-Amino-6-chloronicotinonitrile) N2->N3 N4 4. Solvent Selection (DMSO or DMF) N3->N4 N5 5. PPE Upgrade (Don Butyl Rubber Gloves) N4->N5 Solvent Vector Risk N6 6. Dissolution & Sealing (Purge with Argon/N2) N5->N6 N7 7. Storage (2-8°C, Dark, Inert Atmosphere) N6->N7

Workflow for the safe handling and dissolution of 4-Amino-6-chloronicotinonitrile.

Spill Response & Disposal Plan

  • Dry Powder Spill: Do not sweep, as this aerosolizes the compound. Cover the spill with damp absorbent paper, carefully scoop it into a sealable container, and wipe the area with a soap/water solution.

  • Solution Spill (in DMF/DMSO): Evacuate the immediate area if the spill occurs outside the fume hood. Do not use water (which spreads the solvent). Use a universal chemical absorbent pad while wearing Butyl rubber gloves and a respirator.

  • Disposal: Due to the chlorine atom on the pyridine ring, all waste (including contaminated gloves and weigh boats) must be explicitly segregated as Halogenated Organic Waste . Mixing this with non-halogenated waste streams violates EPA/RCRA incineration standards and can lead to dangerous exothermic reactions in the waste carboy.

Sources

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